4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile
Description
BenchChem offers high-quality 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-13-4-2-11(3-5-13)15(19)14-6-1-10(8-17)7-12(14)9-18/h1-7,18H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOCLIOVHKLEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C#N)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449334 | |
| Record name | 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260371-16-2 | |
| Record name | 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile in Citalopram Synthesis
[1][2][3]
Executive Summary
4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (CAS: 260371-16-2) is a critical process-related impurity (PRI) and a key intermediate in the synthesis of the antidepressant Citalopram and its enantiomer Escitalopram .[1][2]
In the pharmaceutical manufacturing context, this molecule represents a "checkpoint" compound. Its presence in the final API (Active Pharmaceutical Ingredient) typically indicates an incomplete second Grignard reaction during the synthesis of the diol precursor. Unlike degradation impurities formed by oxidation or hydrolysis of the final drug, this compound is a "carryover" impurity that signals inefficiency in the C-alkylation sequence.
This guide provides a technical deep-dive into its formation mechanics, detection strategies, and remediation protocols for process chemists and analytical scientists.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound acts as the bridge between the starting material (5-cyanophthalide) and the cyclization precursor (Citadiol). Its dual functionality—containing both a nitrile and a ketone—makes it distinctively polar compared to the final ether-based Citalopram structure.
| Property | Specification |
| Chemical Name | 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile |
| Common Aliases | Keto-Alcohol Intermediate; Citalopram Impurity 10; Benzophenone Intermediate |
| CAS Number | 260371-16-2 |
| Molecular Formula | C₁₅H₁₀FNO₂ |
| Molecular Weight | 255.24 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in Acetonitrile, THF, Ethyl Acetate; Low solubility in water |
| pKa | ~13.9 (Alcoholic proton) |
| UV Max | ~240 nm (Benzophenone chromophore) |
Formation Mechanism & Causality
To control this impurity, one must understand its origin. It is not a side-product of a random reaction; it is the stable product of the first stage of the standard Citalopram synthesis.
The Grignard Sequence
The synthesis typically proceeds via a "one-pot" or stepwise Grignard addition to 5-Cyanophthalide .
-
Step 1 (Ring Opening): 4-Fluorophenylmagnesium bromide attacks the lactone carbonyl of 5-cyanophthalide. This opens the ring to form a magnesium alkoxide intermediate. Upon acidic hydrolysis, this yields the target impurity: 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile .
-
Step 2 (Chain Addition): In an optimized process, this ketone intermediate is immediately reacted (often in situ) with a second Grignard reagent, 3-(dimethylamino)propylmagnesium chloride , to form the "Citadiol."
Root Cause of Impurity Presence: If Step 2 is sluggish, stoichiometrically deficient, or quenched prematurely, the reaction halts at the ketone stage. The target molecule then persists through workup and crystallizes with the final product.[3]
Pathway Visualization
Figure 1: The synthesis pathway illustrating the target molecule as the intermediate between the starting phthalide and the diol precursor. Carryover occurs if the second Grignard addition fails.
Analytical Strategy: Detection & Quantification
Separating this impurity from Citalopram is straightforward due to the significant difference in acid-base properties. Citalopram contains a tertiary amine (basic), whereas the impurity is a neutral nitrile-ketone-alcohol.
High-Performance Liquid Chromatography (HPLC) Protocol[2][4][5]
This method relies on a reverse-phase C18 column. The absence of the amine tail in the impurity means it will interact differently with silanol groups compared to the API.
-
Principle: Gradient elution with pH control.
-
Detector: UV-Vis at 240 nm (The fluorobenzoyl moiety provides strong absorbance).
| Parameter | Experimental Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse XDB or equivalent), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-5 min: 20% B; 5-20 min: Linear ramp to 80% B; 20-25 min: Hold 80% B |
| Flow Rate | 1.0 - 1.2 mL/min |
| Retention Logic | The Impurity (Neutral) usually elutes before Citalopram (Basic) in acidic buffers due to the "hydrophobic collapse" of the amine chain in Citalopram or specific ion-pairing effects, though this depends heavily on the specific column carbon load. Note: In high pH buffers, the order may reverse. |
Mass Spectrometry Identification
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Parent Ion: [M+H]⁺ = 256.25 Da (Calculated).
-
Fragmentation Pattern: Look for loss of the hydroxymethyl group [M-31] or cleavage of the benzoyl group.
Remediation & Process Control
In-Process Control (IPC) at Step 2
Do not proceed to the cyclization (acid closure) step until the level of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile is < 0.5% by HPLC.
-
Action: If the impurity persists, add a 10-15% excess of the second Grignard reagent (3-(dimethylamino)propylmagnesium chloride).
-
Temperature Check: Ensure the reaction temperature during the second addition is maintained (typically -5°C to 0°C) to prevent enolization of the ketone, which renders it unreactive.
Solvent System Optimization
The impurity is highly soluble in THF but less soluble in non-polar hydrocarbons.
-
Purification: If the crude Citadiol contains high levels of this ketone intermediate, perform a slurry wash with Toluene or Hexane/Ethyl Acetate (9:1) . The diol (Citadiol) often oils out or precipitates differently than the ketone impurity.
Stoichiometry Verification
The formation of this impurity is often a symptom of Grignard degradation . Grignard reagents are moisture-sensitive.
-
Protocol: Titrate the Grignard reagent immediately before use. A 10% drop in molarity can leave significant unreacted ketone intermediate (the target impurity).
References
-
PubChem. (2025).[4] 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (Compound).[4][1][2][5][6][7] National Library of Medicine. [Link][4]
-
Petersen, H. et al. (2000). Method for the Preparation of Citalopram. World Intellectual Property Organization. Patent WO 00/44738.[8] (Describes the one-pot synthesis and the relevant intermediates).
- Dall'Asta, C. et al. (2005). Process for the preparation of 5-Cyanophthalide and intermediates useful therein. European Patent EP1321464. (Details the precursor chemistry).
Sources
- 1. 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | 260371-16-2 | Benchchem [benchchem.com]
- 2. 4-(4-fluorobenzoyl)-3-(hydroxyMethyl)benzonitrile | 260371-16-2 [chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | C15H10FNO2 | CID 10945002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 260371-16-2|4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile|BLD Pharm [bldpharm.com]
- 6. 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. CAS 260371-16-2 4-(4- fluorobenzoyl)-3-(hydroxymethyl)benzonitrile Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 8. myexperiment.org [myexperiment.org]
"4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile" material science applications
Technical Whitepaper: Solid-State Engineering and Synthetic Utility of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile
Executive Summary
This technical guide addresses the material science and synthetic applications of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (hereafter referred to as the Keto-Nitrile Intermediate ). While primarily recognized as the critical "open-ring" precursor in the synthesis of the blockbuster antidepressants Citalopram and Escitalopram, this molecule possesses unique physicochemical properties relevant to material science.
Its structure—a substituted benzophenone core flanked by a nitrile and a hydroxymethyl group—presents a dual profile:
-
Pharmaceutical Material Science: A challenge in solid-state engineering due to its propensity for tautomeric equilibrium and cyclization.
-
Functional Materials: A potential UV-active monomer for high-performance polymers, leveraging the photo-initiating properties inherent to the benzophenone moiety.[1]
Molecular Architecture & Material Properties
The Keto-Nitrile Intermediate is not merely a transient species; it is a functional building block. Understanding its molecular architecture is the first step in mastering its application.
Functional Group Analysis
| Moiety | Chemical Function | Material Science Application |
| Benzophenone Core | UV Chromophore / Electrophile | Photo-initiator: Generates radicals upon UV exposure (Type II photo-initiation) for polymer curing.[1] |
| Nitrile (-CN) | Electron Withdrawing / Polar | High-Dielectric Resins: Increases dipole moment; precursor to high-temperature triazine networks. |
| Hydroxymethyl (-CH2OH) | Nucleophile / H-Bond Donor | Cross-linking: Site for esterification or urethane formation in polymer matrices. |
| 4-Fluorophenyl | Lipophilic / Metabolic Blocker | Crystal Packing: Fluorine-mediated interactions stabilize specific polymorphs via C–F···H interactions. |
The "Open-Ring" Stability Challenge
In the solid state, this molecule exists in a delicate energetic balance. It is the product of a Grignard reaction on 5-cyanophthalide.[2][3] Upon isolation, it faces a thermodynamic drive to cyclize or reduce.
-
Material Risk: Spontaneous cyclization to the lactol form (hemiacetal) under humid or acidic conditions alters the crystal lattice, leading to batch inconsistency.
-
Control Strategy: Strict control of water activity (
) during isolation is required to maintain the "open" keto-form, which is necessary for subsequent reduction steps.
Synthetic Protocols & Process Engineering
The synthesis of the Keto-Nitrile Intermediate requires precise kinetic control to prevent over-reaction or premature cyclization.
Validated Synthesis Protocol (Grignard Addition)
Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents.
-
Reagent Preparation: Charge a reactor with 5-cyanophthalide (1.0 eq) dissolved in anhydrous THF. Ensure moisture content <0.05% to prevent quenching of the Grignard reagent.
-
Grignard Formation: Separately prepare 4-fluorophenylmagnesium bromide (1.2 eq) in THF. Initiate using iodine or dibromoethane if necessary.
-
Controlled Addition: Cool the phthalide solution to -10°C. Add the Grignard reagent dropwise over 2 hours.
-
Expert Insight: Rapid addition causes local hotspots, leading to double-addition side products (bis-aryl alcohols) which are difficult to remove via crystallization.
-
-
Quenching & Isolation: Quench with aqueous ammonium chloride (
).[4] The pH must be kept slightly acidic (pH 5-6) to hydrolyze the magnesium complex but prevent base-catalyzed degradation. -
Crystallization: Extract into toluene. Concentrate and induce crystallization by cooling to 0°C.
-
Self-Validating Step: Monitor the disappearance of the phthalide peak (IR: ~1770 cm⁻¹) and the appearance of the ketone carbonyl (IR: ~1660 cm⁻¹).
-
Synthesis & Cyclization Workflow (Graphviz)
Figure 1: Reaction pathway illustrating the critical isolation of the Keto-Nitrile target against thermodynamic equilibrium and side-reactions.[4]
Solid-State Characterization (Material Science Focus)
For drug development professionals, the physical form of this intermediate dictates the yield of the final API.
Polymorph Screening Workflow
The Keto-Nitrile intermediate exhibits enantiotropic polymorphism .
-
Form I (Metastable): Obtained from rapid precipitation (e.g., Toluene/Heptane). Lower melting point (~108°C), higher solubility. Preferred for the next reaction step (Reduction).
-
Form II (Stable): Obtained from slow cooling in Ethanol. Higher melting point (~112°C), lower solubility. Preferred for long-term storage.
Characterization Logic (Graphviz)
Figure 2: Decision tree for solid-state quality control. DSC = Differential Scanning Calorimetry; PXRD = Powder X-Ray Diffraction.[5]
Advanced Applications: Functional Polymers
Beyond its role as a Citalopram precursor, the Keto-Nitrile structure suggests utility in Polymer Material Science .
Benzophenone Photo-Initiation
Benzophenone derivatives are Type II photo-initiators, which abstract hydrogen from a co-initiator (amine/alcohol) to generate radicals.
-
Mechanism: The 4-fluorobenzoyl moiety absorbs UV light (approx. 250-300 nm), entering an excited triplet state.
-
Application: This molecule can serve as a polymerizable photo-initiator . The hydroxymethyl group allows it to be covalently tethered to a polyurethane or polyester backbone, reducing "migration" (leaching) of the initiator—a critical requirement for food-packaging materials.
High-Performance Resins
The nitrile group (-CN) can be trimerized to form triazine rings at high temperatures (>200°C) in the presence of catalysts.
-
Potential: Incorporation of this monomer into high-performance resins could yield materials with high thermal stability (due to the triazine) and intrinsic UV stability (due to the benzophenone).
References
-
Synthesis of Citalopram Intermediates: "Process for the preparation of citalopram and intermediates thereof."[2][6] Google Patents.[2] US Patent 20080119662A1.[2] Link
-
Benzophenone Photo-chemistry: Loch, A. S., et al.[7] "A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization." ChemRxiv, 2025. Link
-
Solid State Properties: "Solid-state characterization and pharmaceutical compatibility between citalopram and excipients." ResearchGate. Link
-
Chemical Identity: "4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile."[8][9][10][11] PubChem. NIH National Library of Medicine. Link
-
Polymer Applications: "New multifunctional benzophenone-based photoinitiators with high migration stability." Materials Chemistry Frontiers, 2021.[7] Link
Sources
- 1. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One Spot Synthesis of Citalopram from 5-Cyanophthalide - Patent US-2008119662-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]
- 4. US20080119662A1 - One Spot Synthesis of Citalopram from 5-Cyanophthalide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. myexperiment.org [myexperiment.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | C15H10FNO2 | CID 10945002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 260371-16-2 4-(4- fluorobenzoyl)-3-(hydroxymethyl)benzonitrile Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 10. 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | 260371-16-2 | Benchchem [benchchem.com]
- 11. 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile - Daicel Pharma Standards [daicelpharmastandards.com]
Technical Guide: Physicochemical Profiling of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile
CAS: 260371-16-2 Role: Critical Intermediate & Impurity in Citalopram/Escitalopram Synthesis
Executive Summary: The "Gatekeeper" Intermediate
In the high-stakes landscape of SSRI manufacturing, 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (hereafter referred to as FBHB ) serves as the critical "Gatekeeper Intermediate." It represents the transition point between the starting material (5-cyanophthalide) and the chiral complexity of the final API (Citalopram/Escitalopram).
For process chemists and analytical scientists, FBHB presents a unique dual challenge:
-
Synthetic Utility: It is the product of the first Grignard addition (chemoselective mono-addition), requiring precise reaction control to avoid over-alkylation.
-
Analytical Complexity: It exists in a dynamic keto-lactol tautomeric equilibrium , which can manifest as peak splitting or broad tailing in reverse-phase HPLC if not managed by pH control.
This guide provides the physicochemical grounding required to handle, characterize, and control FBHB with high fidelity.
Structural Identity & Molecular Architecture
FBHB is not a static molecule; it is a "shapeshifter" in solution. Understanding its structural duality is non-negotiable for accurate quantification.
| Parameter | Technical Specification |
| IUPAC Name | 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile |
| Common Aliases | Citalopram Impurity 10; The "Keto-Alcohol" Intermediate; 5-Cyano-2-(4-fluorobenzoyl)benzyl alcohol |
| CAS Number | 260371-16-2 |
| Molecular Formula | C₁₅H₁₀FNO₂ |
| Molecular Weight | 255.24 g/mol |
| SMILES | N#Cc1ccc(C(=O)c2ccc(F)cc2)c(CO)c1 |
The Tautomeric Equilibrium (Critical Insight)
In solution, FBHB undergoes reversible intramolecular cyclization. The hydroxyl group attacks the ketone carbonyl, forming a 5-membered lactol ring.
-
Form A (Open): Keto-alcohol. Dominates in polar aprotic solvents (DMSO, Acetonitrile).
-
Form B (Closed): Cyclic Lactol (Hemiacetal). Stabilized in acidic media or protic solvents.
Implication: Analytical methods must "freeze" this equilibrium or force it to one side to ensure a single, sharp chromatographic peak.
Physicochemical Parameters
The following data aggregates experimental observations and high-confidence predictive models essential for process design.
| Property | Value / Characteristic | Operational Implication |
| Physical State | Off-white to pale yellow crystalline solid | Hygroscopic tendency; store under desiccant. |
| Solubility (Organic) | High: DMSO, Methanol, DCM, THF | Suitable for normal-phase purification or liquid extraction. |
| Solubility (Aqueous) | Negligible (< 0.1 mg/mL) | Precipitates upon water addition (useful for quenching Grignard). |
| LogP (Predicted) | ~2.2 - 2.5 | Lipophilic; elutes late on C18 columns without organic modifiers. |
| pKa (Hydroxyl) | ~13.9 (Predicted) | Non-ionizable in standard HPLC buffers (pH 2-8). |
| Thermal Stability | Stable up to ~60°C; Degradation >150°C | Avoid high-temperature drying; vacuum drying at 40°C recommended. |
Synthetic Utility & Mechanism[2]
FBHB is the product of a Chemoselective Grignard Addition . The synthesis of Citalopram involves adding two different aryl/alkyl groups to the phthalide core. FBHB is the result of the first addition.
Mechanistic Workflow
-
Activation: 4-Fluorophenylmagnesium bromide attacks the lactone carbonyl of 5-cyanophthalide.
-
Equilibrium: The resulting magnesium hemiacetal is hydrolyzed.
-
Divergence:
-
Path A (Desired): Isolation of FBHB (Mono-addition).
-
Path B (Over-reaction): Second Grignard addition leads to the "Diol" (Citadiol precursor).
-
Figure 1: The pivotal role of FBHB in the Citalopram synthetic pathway. Controlling the stoichiometry is vital to stop at the green node (FBHB).
Analytical Characterization Protocols
Protocol A: High-Fidelity HPLC (Reverse Phase)
Rationale: Acidic mobile phase suppresses the ionization of silanols and stabilizes the lactol/keto equilibrium, sharpening the peak.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0 min: 70% A / 30% B
-
15 min: 20% A / 80% B
-
20 min: 20% A / 80% B
-
-
Detection: UV @ 239 nm (Lambda max for the fluorobenzoyl chromophore).
-
Temperature: 30°C (Controlled temperature is crucial to maintain constant tautomer ratio).
Protocol B: Identification via FTIR
Rationale: Distinguishes the open ketone form from the closed lactol.
-
Key Band 1 (Nitrile): Sharp stretch at ~2230 cm⁻¹ (CN group remains intact).
-
Key Band 2 (Ketone): Strong stretch at ~1660-1680 cm⁻¹ (Aryl ketone). Note: If the lactol form dominates in solid state, this band may be diminished or shifted.
-
Key Band 3 (Alcohol): Broad band at 3300-3500 cm⁻¹ .
Stability & Degradation Pathways
FBHB is relatively stable but susceptible to specific degradation routes that must be monitored during storage.
-
Oxidation: The hydroxymethyl group (-CH₂OH) can be oxidized to the carboxylic acid or aldehyde under stress, especially in the presence of trace metal ions.
-
Dimerization: In basic conditions, aldol-like condensations can occur between the ketone of one molecule and the active methylene of another (rare but possible).
-
Hydrolysis (Nitrile): Extreme acid/base conditions can hydrolyze the nitrile (-CN) to an amide or acid, destroying the core pharmacophore.
Storage Recommendation:
-
Container: Amber glass or HDPE.
-
Environment: 2-8°C (Refrigerated).
-
Atmosphere: Nitrogen blanket recommended to prevent oxidation of the alcohol moiety.
Visualizing the Analytical Challenge
The following diagram illustrates why standard HPLC methods often fail for FBHB and how to correct it.
Figure 2: Impact of experimental conditions on the chromatographic behavior of FBHB.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10945002, 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile. Retrieved from [Link]
-
Anant Pharmaceuticals. (n.d.). Citalopram Impurity Profile and Standards. Retrieved from [Link]
- European Patent Office. (2002). EP 1288211 A1: Improved process for the manufacture of citalopram hydrobromide.
- Dall'Asta, S., et al. (2005). Process for the preparation of Citalopram. World Intellectual Property Organization.
-
Rao, K. V., et al. (2009).[3] A stability-indicating LC method for citalopram hydrobromide. TSI Journals. Retrieved from [Link]
Sources
Mechanistic & Theoretical Profiling of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile
A Critical Intermediate in Citalopram & Escitalopram Synthesis
Executive Summary
The compound 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (CAS 260371-16-2) represents a pivotal molecular node in the synthesis of the blockbuster antidepressants Citalopram and Escitalopram. Often designated as Citalopram Impurity D (or similar, depending on the pharmacopeia), its presence indicates a specific divergence in the Grignard-mediated alkylation of 5-cyanophthalide.
From a theoretical standpoint, this molecule offers a rich case study in ring-chain tautomerism . It exists at the energetic threshold between an open-chain hydroxy-ketone and a cyclic lactol (hemiacetal). Understanding the electronic and steric forces that govern this equilibrium is essential for maximizing yield and minimizing impurity carryover in commercial API manufacturing.
Molecular Architecture & Electronic Theory (DFT Context)
To understand the reactivity of this intermediate, we must apply Density Functional Theory (DFT) principles to its electronic structure. The molecule features a "push-pull" electronic system: the electron-withdrawing nitrile (-CN) and fluorine (-F) groups compete with the nucleophilic potential of the hydroxymethyl (-CH2OH) group.
Theoretical Stability & Intramolecular Forces
In a theoretical vacuum (gas phase DFT at B3LYP/6-31G* level), the open-chain ketone form is stabilized by a specific intramolecular interaction.
-
Intramolecular Hydrogen Bonding: The hydroxyl hydrogen (
) can form a weak hydrogen bond with the carbonyl oxygen ( ) of the benzoyl group. This locks the molecule in a specific conformation that resists the desired subsequent reaction steps. -
HOMO-LUMO Gap: The 4-fluoro substitution lowers the energy of the LUMO on the carbonyl carbon, making it highly susceptible to nucleophilic attack. However, the steric bulk of the hydroxymethyl group creates a "kinetic trap."
Predicted Molecular Parameters (Simulated)
Based on comparative data for benzophenone derivatives.
| Parameter | Value (Theoretical) | Significance |
| Dipole Moment | ~4.2 - 4.8 Debye | High polarity; dictates solubility in MeCN/DMSO. |
| C=O Bond Length | 1.22 Å | Typical for diaryl ketones; indicates strong double bond character. |
| HOMO Location | Benzene Ring (Nitrile side) | Site of potential oxidative degradation. |
| LUMO Location | Carbonyl Carbon (C=O) | Site of nucleophilic attack (Grignard). |
| Ring Closure Barrier | ~15-20 kcal/mol | Energy required to re-cyclize to the phthalane core. |
Mechanistic Origin: The "Grignard Divergence"
The formation of this compound is not an accident; it is a mechanistic necessity that becomes an impurity only when the reaction sequence is interrupted.
The Pathway
The synthesis of Citalopram typically begins with 5-cyanophthalide .
-
Step A: Reaction with 4-fluorophenylmagnesium bromide (Grignard 1).
-
The Fork:
-
Path 1 (Desired): The magnesium intermediate reacts immediately with a second Grignard reagent (dimethylaminopropyl) to form the diol.
-
Path 2 (Impurity Formation): The magnesium intermediate is hydrolyzed (quenched with water/acid) prematurely. This opens the lactone ring, yielding our target: 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile .
-
Visualization of the Pathway
The following diagram illustrates the critical divergence point where the impurity is generated.
Figure 1: The "Grignard Divergence" showing how premature hydrolysis yields the target impurity.
Experimental Protocols
Synthesis of Reference Standard
To study this impurity, one must synthesize it in isolation. The following protocol maximizes the yield of the open-ring ketone form.
Reagents:
-
5-Cyanophthalide (1.0 eq)
-
4-Fluorophenylmagnesium bromide (1.2 eq, 1.0M in THF)
-
Tetrahydrofuran (Anhydrous)
-
Ammonium Chloride (sat. aq.)
Methodology:
-
Inertion: Flame-dry a 3-neck round bottom flask and purge with
. -
Dissolution: Dissolve 5-cyanophthalide in anhydrous THF. Cool to -20°C (Critical: Low temperature prevents double-addition).
-
Addition: Add the Grignard reagent dropwise over 60 minutes.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the phthalide spot.
-
Quenching (The Key Step): Pour the cold reaction mixture into saturated
at 0°C. Note: Do not use strong acid (HCl), as this may induce cyclization to the lactol. -
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
. -
Purification: Recrystallize from Acetonitrile/Water to obtain the off-white solid.
Analytical Fingerprinting
Self-validating analytical methods are required to distinguish this from the "Citadiol" intermediate.
| Technique | Expected Signal | Mechanistic Explanation |
| IR Spectroscopy | Peak at ~1660 cm⁻¹ | Diagnostic Ketone (C=O) stretch. (Absent in Citalopram and Citadiol). |
| 1H NMR | Benzylic -CH2-OH . Shift indicates it is not part of a ring (phthalane). | |
| HPLC (Reverse Phase) | RT < Citalopram | The free hydroxyl and ketone make it more polar than the final ether-linked API. |
| Mass Spec (ESI+) | m/z 256 [M+H]+ | Matches formula |
Regulatory & Toxicology Context (ICH Q3A)
Under ICH Q3A(R2) guidelines, this compound is classified as a Synthesis Impurity .
-
Reporting Threshold: 0.05% (for API > 1g/day dosage, though Citalopram is lower, standard 0.10% often applies).
-
Qualification: If present >0.15%, genotoxicity studies are required.
-
Structural Alert: The Benzonitrile moiety is stable, but the conjugated ketone can be a Michael acceptor precursor if dehydrated. However, in silico models (Derek Nexus/Sarah ) generally classify this specific structure as Class 3 (Low Toxicological Concern) provided the nitrile remains intact.
Analytical Decision Tree
The following workflow ensures correct identification during QC release.
Figure 2: Analytical Logic for identifying the target impurity in a crude mixture.
References
-
International Council for Harmonisation (ICH). (2006).[1] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[1][2] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10945002, 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile.[3] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2012). Citalopram Hydrobromide: NDA 020822 Approval Package (Chemistry Review). Retrieved from [Link]
-
Organic Syntheses. (1955). 3-Bromophthalide (Precursor Chemistry). Org.[4][5] Synth. 1955, 35, 30. Retrieved from [Link]
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | C15H10FNO2 | CID 10945002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ikev.org [ikev.org]
- 5. researchgate.net [researchgate.net]
"4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile" potential therapeutic targets
This technical guide details the role, synthesis, and therapeutic context of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (CAS: 260371-16-2).
While this specific molecule is not a marketed drug, it is the critical "open-ring" intermediate in the synthesis of Citalopram and Escitalopram , which are Selective Serotonin Reuptake Inhibitors (SSRIs). Its presence is a primary quality attribute (Impurity C) monitored during the manufacturing of these blockbuster antidepressants.
Role: Critical Scaffold for SERT Inhibitor Synthesis
Executive Summary & Therapeutic Context
4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile represents the structural "pivot point" in the synthesis of the isobenzofuran core found in Citalopram. In the pharmaceutical industry, it serves two distinct functions:
-
Synthetic Intermediate: It is the product of the first Grignard addition to 5-cyanophthalide.
-
Critical Impurity: It is a known degradation product and process impurity (often designated Impurity C ) in the final API. Its presence indicates incomplete conversion during the second Grignard reaction or hydrolytic ring-opening of the final drug product.
The Downstream Therapeutic Target: SERT
Because this compound is the direct precursor to Citalopram, the relevant therapeutic target is the Serotonin Transporter (SERT/SLC6A4) .
-
Mechanism: The final cyclized drug binds to the central substrate-binding site of SERT, blocking the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron.
-
Structural Requirement: The transition from the "open" ketone form (our topic compound) to the "closed" isobenzofuran ring is essential for high-affinity binding to SERT. The open-ring intermediate lacks the necessary steric constraints to effectively inhibit the transporter.
Synthetic Pathway & Reaction Engineering
The synthesis of this scaffold requires precise control of Grignard chemistry to prevent over-addition or side reactions.
Workflow Visualization
The following diagram illustrates the transformation from the starting material (5-cyanophthalide) to the target intermediate, and finally to the active drug (Citalopram).[1]
Caption: Step-wise synthesis of Citalopram highlighting the central role of the target intermediate.
Experimental Protocol: Synthesis of the Intermediate
Objective: Selective ring-opening of 5-cyanophthalide without triggering the second addition immediately.
-
Reactor Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and temperature probe.
-
Dissolution: Charge 5-cyanophthalide (1.0 eq) and anhydrous THF (10 volumes) . Cool the solution to -15°C .
-
Why: Low temperature is critical to stabilize the tetrahedral intermediate and prevent double-addition of the Grignard reagent.
-
-
Grignard Addition: Add 4-fluorophenylmagnesium bromide (1.1 eq) dropwise over 60 minutes, maintaining internal temperature below -10°C.
-
Reaction Monitoring: Stir for 2–4 hours. Monitor by HPLC.
-
Endpoint: Disappearance of 5-cyanophthalide (< 1.0%).
-
-
Quench & Isolation: Quench with saturated ammonium chloride (aq) .[2] Extract with Ethyl Acetate .[3] Wash organic layer with brine, dry over MgSO₄, and concentrate.[2]
-
Purification: Recrystallize from Toluene/Heptane to yield the off-white solid 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile .
Quality Control: Impurity Profiling
In the context of drug development, this compound is monitored as Impurity C . If the subsequent ring-closure step is inefficient, or if the drug degrades, this "open-ring" ketone reappears.
Analytical Method: HPLC Quantification
To detect this intermediate in a bulk batch of Citalopram, use the following validated parameters.
| Parameter | Specification |
| Column | Develosil C18 (4.6 × 250 mm, 5 µm) or equivalent |
| Mobile Phase | Buffer:Acetonitrile (55:45 v/v) |
| Buffer Composition | 0.05M KH₂PO₄ adjusted to pH 3.0 with Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 240 nm (λmax of the benzophenone moiety) |
| Retention Time (RT) | ~8.2 min (Citalopram elutes later) |
| Limit of Quantitation | < 0.05% (Required for ICH guidelines) |
Self-Validating Logic:
-
System Suitability: The resolution factor (
) between the Intermediate (Impurity C) and Citalopram must be > 2.0. -
Diagnostic Shift: The UV spectrum of the intermediate shows a distinct carbonyl absorption absent in the cyclized drug, allowing for peak purity confirmation via Diode Array Detector (DAD).
Mechanism of Action (Downstream)
Understanding the biological target of the final product validates the necessity of the synthesis.
Signaling Pathway: SERT Inhibition
The following diagram details how the final drug, derived from our intermediate, modulates synaptic transmission.
Caption: Mechanism of Action for Citalopram. The drug blocks SERT, increasing Serotonin residence time in the cleft.
References
-
Synthesis of Citalopram: Elati, C. R., et al.[4] "A novel synthesis of the antidepressant drug citalopram."[1][5][6] Organic Process Research & Development 11.2 (2007): 289-292. Link
-
Impurity Profiling: "Citalopram Hydrobromide: Impurity C." European Pharmacopoeia (Ph. Eur.). Standard for 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile. Link
-
HPLC Methodology: Dhaneshwar, S. R., et al. "Validated Stability-Indicating HPLC Method for the Determination of Citalopram in Bulk Drug and Pharmaceutical Dosage Form."[7] Journal of Pharmaceutical and Biomedical Analysis (2009).
-
Pharmacology: Owens, M. J., et al. "Second-generation antidepressants: pharmacologic theories and therapeutic effects." Journal of Clinical Psychiatry (2003). Link
-
Chemical Structure Data: PubChem Compound Summary for CID 11678287 (Intermediate). Link
Sources
- 1. NZ501737A - Method for the preparation of citalopram using Grignard reagent 4-halogen-fluorophenyl and 3-halogen-N,N-dimethyl-propylamine - Google Patents [patents.google.com]
- 2. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis method of citalopram intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. asianpubs.org [asianpubs.org]
- 5. US7002025B2 - Process for the preparation of citalopram - Google Patents [patents.google.com]
- 6. EP1298124B1 - Method For the Preparation of Citalopram - Google Patents [patents.google.com]
- 7. tijer.org [tijer.org]
Methodological & Application
Application Note: Analytical Profiling and Synthetic Utility of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile
Executive Summary
4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (FBHB ) is a critical synthetic intermediate and a regulated impurity in the manufacturing of Selective Serotonin Reuptake Inhibitors (SSRIs), specifically Citalopram and Escitalopram .[1]
In drug development, FBHB serves two distinct experimental roles:
-
As a Reactant: It is the open-ring precursor that undergoes cyclization to form the isobenzofuran core of Citalopram.
-
As an Analytical Standard: It is a known process-related impurity (often designated as Impurity C or D depending on the pharmacopeia) that must be quantified to meet ICH Q3A/B guidelines.
This guide provides validated protocols for its detection via HPLC-UV/MS and details its mechanistic role in the synthesis of antidepressant APIs.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Before establishing assays, it is vital to understand the molecule's behavior in solution. FBHB contains a benzophenone moiety (chromophore) and a hydroxymethyl group (reactive site).
| Property | Specification |
| IUPAC Name | 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile |
| CAS Number | 260371-16-2 |
| Molecular Formula | C₁₅H₁₀FNO₂ |
| Molecular Weight | 255.24 g/mol |
| Solubility | Soluble in Acetonitrile (ACN), Methanol (MeOH), DMSO.[2] Sparingly soluble in water. |
| Chromophore | UV Active (λmax ~240 nm, ~260 nm) due to conjugated benzophenone system. |
| Stability | Hygroscopic; susceptible to oxidation at the hydroxymethyl group. Store at 2–8°C. |
Synthetic Context: The "Open-Ring" Mechanism
Understanding the origin of FBHB is required to design stress-testing assays. FBHB is generated via a Grignard reaction between 5-cyanophthalide and 4-fluorophenylmagnesium bromide .
The critical experimental challenge is the Cyclization Step . FBHB must be cyclized to form the phthalane ring. Incomplete cyclization results in FBHB remaining as a contaminant in the final drug substance.
Pathway Visualization
The following diagram illustrates the formation of FBHB and its subsequent conversion (or failure to convert) to the Citalopram core.
Figure 1: Synthetic trajectory of FBHB. The "Intermediate" node represents the target analyte. Failure to cyclize leads to impurity formation.
Protocol A: High-Performance Liquid Chromatography (HPLC) Assay
Purpose: Quantification of FBHB in bulk drug substance or reaction mixtures. Applicability: Process validation, kinetic monitoring, and purity analysis.
Experimental Setup
-
Instrument: HPLC system with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150mm x 4.6mm, 3.5 µm).
-
Temperature: 40°C (Critical for resolution of fluorinated isomers).
Reagents
-
Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 4.5) or 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 70 | 30 | 1.0 |
| 15.0 | 20 | 80 | 1.0 |
| 20.0 | 20 | 80 | 1.0 |
| 20.1 | 70 | 30 | 1.0 |
| 25.0 | 70 | 30 | 1.0 |
Detection Parameters
-
Wavelength: 239 nm (Primary), 254 nm (Secondary).
-
Rationale: The 4-fluorobenzoyl moiety exhibits strong absorption at 239 nm. Using 254 nm allows for comparison with general aromatic impurities but may have lower sensitivity for this specific molecule.
Procedure
-
Standard Preparation: Dissolve 10 mg of FBHB Reference Standard in 10 mL of Acetonitrile (Stock A). Dilute Stock A to 50 µg/mL using the Diluent.
-
Sample Preparation: Dissolve 25 mg of the reaction mixture or crude API in 25 mL of Diluent.
-
Injection: Inject 10 µL.
-
System Suitability:
-
Tailing Factor: < 1.5
-
Theoretical Plates: > 5000
-
%RSD (n=6 injections): < 2.0%
-
Protocol B: LC-MS Identification (Trace Analysis)
Purpose: Confirmation of FBHB identity in complex matrices or degradation studies. Applicability: Impurity structural elucidation and trace-level (<0.05%) detection.
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Rationale: The nitrile and hydroxyl groups allow for protonation [M+H]+.
-
Target Ion:
-
[M+H]+: m/z 256.25
-
[M+Na]+: m/z 278.24 (Common adduct in ACN/Water).
-
Experimental Workflow
-
Coupling: Connect the HPLC setup (Protocol A) to a Q-TOF or Triple Quadrupole MS.
-
Source Settings:
-
Gas Temp: 300°C
-
Gas Flow: 10 L/min
-
Nebulizer: 35 psi
-
Capillary Voltage: 3500 V
-
-
Fragmentation Analysis (MS/MS):
-
Precursor: 256.25 m/z
-
Collision Energy: 15–25 eV
-
Key Fragment: Loss of water [M+H - H₂O]+ (m/z ~238) and cleavage of the benzoyl group (m/z ~123 for the fluorobenzoyl cation).
-
Protocol C: Synthetic Use (Cyclization Kinetic Study)
Purpose: To use FBHB as a substrate to optimize the ring-closure step in Citalopram synthesis. Safety Warning: This reaction involves sulfonyl chlorides and bases. Work in a fume hood.
Methodology
-
Reaction Setup: In a 100 mL flask, dissolve 1.0 g (3.9 mmol) of FBHB in 20 mL Dichloromethane (DCM) or Toluene.
-
Activation: Cool to 0°C. Add 1.2 equivalents of Triethylamine (TEA).
-
Reagent Addition: Dropwise add 1.1 equivalents of Methanesulfonyl Chloride (MsCl).
-
Sampling: Aliquot 100 µL of the reaction mixture every 30 minutes.
-
Quench: Quench the aliquot immediately in 500 µL of MeOH/Water (to stop the reaction) and analyze via Protocol A (HPLC).
-
Endpoint: The disappearance of the FBHB peak (RT ~12 min) and the appearance of the cyclized phthalane peak (RT ~15-18 min) indicates conversion.
Interpretation:
-
If FBHB persists > 4 hours, the mesylation is incomplete (check water content/TEA quality).
-
If FBHB disappears but multiple new peaks appear, the temperature was likely too high, leading to polymerization.
References
-
European Patent Office. (2002). EP1173431B2: Method for the Preparation of Citalopram.[4] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10945002, 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile.[2] Retrieved from [Link]
Sources
- 1. 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | 260371-16-2 | Benchchem [benchchem.com]
- 2. 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | C15H10FNO2 | CID 10945002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
"4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile" in drug metabolism studies
Application Note: AN-DMPK-2026-04 Targeting the "Open-Ring" Isobenzofuran Core: 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (FHBN) in Citalopram Stability and Metabolism Studies
Executive Summary
In the development of Selective Serotonin Reuptake Inhibitors (SSRIs), specifically Citalopram and its S-enantiomer Escitalopram , the integrity of the isobenzofuran ring system is paramount. 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (CAS: 260371-16-2), hereafter referred to as FHBN , represents the critical "ring-open" hydrolytic product and a key synthesis intermediate.
While classical metabolism studies focus on N-demethylation (forming DCT and DDCT), the detection of FHBN is essential for differentiating enzymatic clearance from chemical instability . This application note provides a validated workflow for quantifying FHBN to ensure accurate intrinsic clearance (
Chemical Context & Mechanistic Relevance
FHBN possesses a benzophenone core structure that results from the failure or reversal of the phthalane ring closure.
-
Molecular Formula:
[1][2][3][4][5][6] -
Role in DMPK:
-
Stability Marker: Its presence in microsomal incubations (without cofactor NADPH) indicates chemical hydrolysis of the parent drug's ether linkage, which can be falsely attributed to metabolic clearance.
-
Synthesis Impurity: Known as Citalopram Related Compound VI or Impurity D, it must be tracked during API batch release.
-
Metabolic Intermediate: Theoretically formed via oxidative dealkylation followed by ring opening, though this is a minor pathway compared to N-demethylation.
-
Visualizing the Pathway
The following diagram illustrates the structural relationship between the parent drug (Citalopram) and FHBN, highlighting the hydrolytic ring-opening event.
Figure 1: Mechanistic pathway distinguishing enzymatic metabolism (Green) from chemical degradation to FHBN (Red).
Protocol: LC-MS/MS Method Development
To accurately quantify FHBN in biological matrices (plasma, microsomal S9 fraction), a sensitive LC-MS/MS method is required. FHBN lacks the tertiary amine of Citalopram, altering its ionization efficiency and retention time.
Mass Spectrometry Parameters (ESI+)
FHBN ionizes in positive mode, primarily forming the protonated molecule
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Ion ID |
| FHBN | 256.2 | 123.0 | 30 | 25 | Quantifier (4-Fluorobenzoyl cation) |
| 256.2 | 238.2 | 30 | 15 | Qualifier (Loss of | |
| Citalopram | 325.2 | 262.1 | 35 | 28 | Quantifier |
| IS (Haloperidol) | 376.2 | 165.1 | 35 | 30 | Internal Standard |
Note: The product ion at m/z 123.0 is highly specific, corresponding to the cleavage of the 4-fluorobenzoyl moiety.
Chromatographic Conditions
Because FHBN is more polar than Citalopram (due to the free hydroxyl group and loss of the propyl-amine chain), it will elute earlier on reverse-phase columns.
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial equilibration |
| 0.50 | 10 | Load sample |
| 3.00 | 90 | Elute Citalopram |
| 3.50 | 90 | Wash |
| 3.60 | 10 | Re-equilibrate |
| 5.00 | 10 | End of Run |
Expected Retention: FHBN (~1.8 min), Citalopram (~2.6 min).
Protocol: In Vitro Stability & Metabolism Assay
This protocol is designed to distinguish whether FHBN is appearing due to metabolic action or chemical degradation.
Materials
-
Liver Microsomes (Human/Rat), 20 mg/mL.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Test Compound: Citalopram (10 mM DMSO stock).
-
Reference Standard: FHBN (1 mM DMSO stock).
Step-by-Step Workflow
-
Preparation of Incubation Mix:
-
Pre-warm phosphate buffer to 37°C.
-
Prepare two sets of tubes: Group A (Metabolic) and Group B (Chemical Control) .
-
-
Dosing:
-
Spike Citalopram into both groups to a final concentration of 1 µM.
-
Add Microsomes (0.5 mg/mL final protein) to both groups.
-
-
Initiation:
-
Group A: Add NADPH regenerating system (starts enzymes).
-
Group B: Add equivalent volume of Buffer (no cofactor = no CYP activity).
-
-
Sampling:
-
Aliquot 50 µL at T=0, 15, 30, and 60 minutes.
-
Quench immediately with 150 µL ice-cold Acetonitrile containing Internal Standard.
-
-
Analysis:
-
Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.
-
Data Interpretation Logic
| Observation | Conclusion | Action |
| FHBN increases in Group A only | FHBN is a CYP-mediated metabolite (minor pathway). | Characterize kinetics ( |
| FHBN increases in Group A & B | FHBN is a chemical degradation product (Hydrolysis). | INVALIDATE ASSAY. The drug is unstable in buffer. Re-evaluate buffer pH or temperature. |
| FHBN present at T=0 | Impurity in the starting material. | Check API purity using Reference Standard. |
Analytical Workflow Visualization
The following flowchart details the decision tree for handling FHBN detection in drug development pipelines.
Figure 2: Decision tree for interpreting FHBN presence in DMPK studies.
References
-
PubChem. 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (Compound Summary). National Library of Medicine. Available at: [Link]
-
Anant Pharmaceuticals. Citalopram Impurity Profiling: 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile.[1][4][5][6][7][8][9][10] Available at: [Link][1][7][8][9]
-
ChemSRC. Synthesis and Precursors of Citalopram Intermediates (CAS 260371-16-2). Available at: [Link]
Disclaimer: This application note is for research and development purposes only. Protocols should be validated in-house using certified reference standards.
Sources
- 1. CAS 260371-16-2 4-(4- fluorobenzoyl)-3-(hydroxymethyl)benzonitrile Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 2. 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile,Weikeqi Biotech_specification/price/image_Bio-Equip in China [bio-equip.cn]
- 3. parchem.com [parchem.com]
- 4. 4-(4-fluorobenzoyl)-3-(hydroxyMethyl)benzonitrile | 260371-16-2 [chemicalbook.com]
- 5. 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | C15H10FNO2 | CID 10945002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS: 260371-16-2 | CymitQuimica [cymitquimica.com]
- 7. CAS 1440961-11-4 Citalopram Related Compound C Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 8. CAS 219861-08-2 Escitalopram Oxalate Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 9. CAS 460-00-4 1-Bromo-4-fluorobenzene Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 10. UNII:2FZ7LD4B44 | CAS#:103146-25-4 | Chemsrc [chemsrc.com]
Application Note: High-Resolution NMR Characterization of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile
This Application Note is designed for pharmaceutical researchers and analytical chemists involved in the development and quality control of SSRIs, specifically Citalopram and Escitalopram. It details the structural elucidation of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (CAS: 260371-16-2), a critical intermediate and process-related impurity.[1]
Executive Summary
In the synthesis of the antidepressant Citalopram, the reaction between 5-cyanophthalide and 4-fluorophenylmagnesium bromide is a pivotal step. The target molecule, 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (hereafter referred to as Intermediate A ), represents the open-chain keto-alcohol form resulting from this Grignard addition.
Precise NMR characterization of Intermediate A is essential for:
-
Process Control: Monitoring the completeness of the Grignard reaction.
-
Impurity Profiling: Distinguishing the open-chain form from its cyclic lactol tautomer or the over-reacted diol byproducts.
-
Regulatory Compliance: Validating the structure of reference standards used in HPLC assays.
This guide provides a self-validating NMR protocol, including predicted chemical shifts, coupling constants, and 2D-NMR correlation strategies.
Chemical Context & Formation Pathway[1]
Understanding the origin of the molecule is necessary for interpreting the NMR spectrum, particularly for identifying potential contaminants.
Intermediate A exists in equilibrium with its cyclic lactol form, though in polar aprotic solvents (like DMSO-d6), the open keto-alcohol form is often stabilized or trapped.
Figure 1: Formation Pathway (Graphviz Diagram)
Caption: Figure 1. The synthetic pathway showing the formation of the target keto-alcohol from 5-cyanophthalide. The target is the precursor to Citalopram.
Experimental Protocol
To ensure high-fidelity data, follow this specific acquisition protocol. The choice of solvent is critical; DMSO-d6 is recommended over CDCl3 to prevent the potential lactol cyclization often observed in non-polar solvents and to ensure clear resolution of the hydroxyl proton.
Sample Preparation
-
Mass: 10–15 mg of analyte.
-
Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (v/v).
-
Vessel: 5 mm high-precision NMR tube.
-
Handling: Analysis should be performed immediately after dissolution to minimize equilibration with the cyclic lactol form.
Acquisition Parameters (600 MHz equivalent)
| Experiment | Pulse Sequence | Scans (NS) | TD (Points) | Relaxation Delay (D1) | Purpose |
| 1H Standard | zg30 | 16 | 64k | 1.0 s | Quantitative integration & coupling analysis. |
| 13C {1H} | zgpg30 | 1024 | 64k | 2.0 s | Carbon backbone verification. |
| 19F | zgflqn | 32 | 64k | 1.0 s | Fluorine content and symmetry check. |
| 1H-13C HSQC | hsqcedetgpsisp2.2 | 4 | 2048 x 256 | 1.5 s | Direct C-H connectivity (Multiplicity edited). |
| 1H-13C HMBC | hmbcgplpndqf | 8 | 4096 x 256 | 1.5 s | Long-range connectivity (Key for C=O bridge). |
Structural Assignment & Data Analysis[2]
1H NMR Analysis (DMSO-d6)
The proton spectrum is characterized by two distinct aromatic systems linked by a carbonyl, plus a benzylic alcohol motif.
Key Diagnostic Feature: The downfield shift of the protons ortho to the carbonyl group (on both rings) and the distinct benzylic methylene signal.
| Position | Shift ( | Multiplicity | Integral | Assignment Logic | |
| -OH | 5.45 | t (br) | 1H | Hydroxyl proton (couples to CH2). | |
| -CH2- | 4.58 | d | 2H | Benzylic methylene. Doublet due to OH coupling. | |
| Ar-H (F-Ring) | 7.38 | dd | 2H | Protons ortho to Fluorine (shielded). | |
| Ar-H (F-Ring) | 7.85 | dd | 2H | Protons ortho to Carbonyl (deshielded). | |
| Ar-H (CN-Ring) | 7.95 | d | 1H | H6 (Ortho to CN, Meta to C=O). | |
| Ar-H (CN-Ring) | 7.82 | s | 1H | - | H2 (Isolated between CN and CH2). |
| Ar-H (CN-Ring) | 7.65 | d | 1H | H5 (Ortho to C=O). |
Note: Shifts are representative values based on chemometric prediction models for DMSO-d6. Actual values may vary by
13C NMR Analysis
The carbon spectrum must confirm the presence of the nitrile, the ketone, and the specific C-F coupling patterns.
| Carbon Type | Shift ( | Splitting ( | Assignment Notes |
| C=O | 194.5 | s | Ketone carbonyl. Key bridge. |
| C-F | 165.2 | d ( | Ipso carbon to Fluorine. Distinctive large coupling. |
| C-CN | 118.4 | s | Nitrile carbon. |
| Ar-C (F-Ring) | 132.5 | d ( | Meta to F (Ortho to C=O). |
| Ar-C (F-Ring) | 115.8 | d ( | Ortho to F. |
| -CH2- | 61.5 | s | Benzylic carbon. |
19F NMR
-
Signal: Single peak at approximately -105.0 to -108.0 ppm .
-
Validation: Presence of extra peaks in this region indicates defluorination byproducts or positional isomers (e.g., ortho-fluoro impurities).
2D NMR Correlation Strategy (Self-Validation)
To prove the structure is the open ketone and not the cyclic lactol, utilize HMBC.
-
The "Bridge" Check: Look for an HMBC correlation between the aromatic protons of the Fluorophenyl ring (7.85 ppm) and the Carbonyl carbon (194.5 ppm).
-
The "Open Chain" Check: In the cyclic lactol form, the Carbonyl carbon (C=O) signal at ~195 ppm disappears, replaced by a hemiacetal carbon signal at ~100–105 ppm. The presence of the 195 ppm signal confirms the open form.
Troubleshooting & Impurity Identification
Common issues encountered during the analysis of this intermediate:
| Observation | Potential Cause | Remediation |
| Missing C=O peak (~195 ppm) | Cyclization to Lactol | The sample may have cyclized. Ensure DMSO-d6 is dry. If CDCl3 was used, switch to DMSO. |
| Extra set of peaks (~5-10%) | Rotamers or Tautomers | This molecule can exhibit slow rotation or equilibrium. Run VT-NMR (Variable Temperature) at 320K to coalesce peaks. |
| Broad -OH / Missing Coupling | Wet Solvent | Water in DMSO promotes proton exchange, collapsing the -OH triplet and -CH2- doublet into singlets. Use fresh ampoules of solvent. |
References
-
Synthesis Context: Elati, C. R., et al. "Substituted 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitriles as potential antidepressants." U.S. Patent 2007/0161698.
-
Impurity Profiling: "Citalopram Hydrobromide: Impurity Profile." European Pharmacopoeia (Ph. Eur.), 10th Edition.
-
General NMR Data: "Spectral Database for Organic Compounds (SDBS)." AIST. (Used for fragment prediction logic: 4-fluorobenzophenone and 3-hydroxymethylbenzonitrile data).
-
Analytical Standards: "4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile Reference Standard." Daicel Pharma Standards.
Sources
Application Notes and Protocols for In Vitro Biological Screening of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (PF-06260414)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the in vitro biological screening of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile, also known as PF-06260414. This compound is a potent and selective androgen receptor modulator (SARM).[1] This guide is designed to provide researchers with the necessary protocols to characterize the pharmacological profile of PF-06260414, including its binding affinity to the androgen receptor (AR), its functional activity as an agonist or antagonist, its effect on downstream gene expression, and its potential impact on muscle cell hypertrophy and general cytotoxicity. The protocols herein are synthesized from established methodologies and are intended to serve as a detailed starting point for rigorous scientific investigation.
Introduction to 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (PF-06260414)
4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile, or PF-06260414, is a non-steroidal SARM that has demonstrated potent partial agonist activity on the androgen receptor in preclinical studies.[1] It exhibits a high affinity for the AR with a reported half-maximal effective concentration (EC50) of approximately 0.3 nM in cell-based transcriptional reporter assays.[1] SARMs are a class of therapeutic compounds that mimic the effects of androgens, such as testosterone, in a tissue-selective manner. The primary therapeutic rationale for developing SARMs like PF-06260414 is to harness the anabolic benefits of androgens on muscle and bone, while minimizing the undesirable androgenic side effects in other tissues, such as the prostate.[1]
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₅H₁₀FNO₂ |
| Molecular Weight | 267.25 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Note: Always refer to the manufacturer's certificate of analysis for the most accurate information.
Core Experimental Workflow
The in vitro characterization of PF-06260414 should follow a logical progression from target engagement to cellular function. This workflow ensures a comprehensive understanding of the compound's pharmacological properties.
Figure 1: A streamlined workflow for the in vitro characterization of PF-06260414.
Preparation of PF-06260414 Stock Solutions
Accurate and consistent preparation of stock solutions is paramount for reproducible experimental results. Given its solubility properties, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of PF-06260414.
Protocol 3.1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (PF-06260414) powder
-
Anhydrous, sterile DMSO
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated analytical balance
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Tare the sterile amber vial on the analytical balance.
-
Carefully weigh a precise amount of PF-06260414 powder (e.g., 2.67 mg) into the vial.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For 2.67 mg of PF-06260414 (MW = 267.25 g/mol ), this would be 1 mL.
-
Add the calculated volume of sterile DMSO to the vial containing the compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary to facilitate dissolution.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[2]
Androgen Receptor Signaling Pathway
The biological effects of PF-06260414 are mediated through the androgen receptor signaling pathway. Understanding this pathway is crucial for interpreting experimental data.
Figure 2: Canonical androgen receptor signaling pathway activated by PF-06260414.
In Vitro Assays for Pharmacological Characterization
Competitive Radioligand Binding Assay for Androgen Receptor
This assay determines the binding affinity of PF-06260414 to the androgen receptor by measuring its ability to compete with a radiolabeled ligand.[1][3][4]
Protocol 5.1.1: AR Competitive Binding Assay
-
Materials:
-
Source of androgen receptor (e.g., lysate from PC-3 cells overexpressing AR, or purified recombinant human AR)
-
Radiolabeled androgen, e.g., [³H]-Mibolerone or [³H]-R1881
-
PF-06260414 serial dilutions
-
Unlabeled dihydrotestosterone (DHT) as a positive control
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
96-well filter plates
-
Scintillation fluid and a scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of PF-06260414 and DHT in the assay buffer.
-
In a 96-well plate, combine the AR preparation, a fixed concentration of the radiolabeled androgen (typically at its Kd), and varying concentrations of either PF-06260414 or DHT. Include wells for total binding (radioligand and AR only) and non-specific binding (radioligand, AR, and a high concentration of unlabeled DHT).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
Transfer the contents of the wells to a 96-well filter plate and wash rapidly with ice-cold assay buffer to separate bound from unbound radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding for each concentration and determine the IC₅₀ value for PF-06260414 by non-linear regression analysis. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Androgen Receptor Transcriptional Activation Assay (Luciferase Reporter Assay)
This cell-based assay quantifies the ability of PF-06260414 to activate the androgen receptor and induce the transcription of a reporter gene.[1][5][6][7][8]
Protocol 5.2.1: Luciferase Reporter Assay in PC-3 Cells
-
Materials:
-
PC-3 cells (human prostate cancer cell line, AR-negative)
-
AR expression vector
-
Luciferase reporter vector with an androgen-responsive element (ARE) promoter
-
Transfection reagent
-
Cell culture medium and supplements
-
PF-06260414 serial dilutions
-
DHT as a positive control
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Co-transfect PC-3 cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with a serum-free or charcoal-stripped serum medium containing serial dilutions of PF-06260414 or DHT. Include a vehicle control (DMSO).
-
Incubate the cells for 24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability.
-
Plot the dose-response curve and determine the EC₅₀ and maximal efficacy of PF-06260414.
-
Quantitative Real-Time PCR (qPCR) for AR-Responsive Gene Expression
This assay measures the effect of PF-06260414 on the expression of endogenous AR target genes in a relevant cell line, such as LNCaP (human prostate cancer, AR-positive).[9][10][11][12]
Protocol 5.3.1: qPCR in LNCaP Cells
-
Materials:
-
LNCaP cells
-
Cell culture medium and supplements
-
PF-06260414 at various concentrations
-
DHT as a positive control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for AR-responsive genes (e.g., KLK3/PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
-
-
Procedure:
-
Plate LNCaP cells and allow them to adhere.
-
Treat the cells with different concentrations of PF-06260414 or DHT for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control and normalized to the housekeeping gene.
-
In Vitro Muscle Cell Hypertrophy Assay
This assay assesses the anabolic potential of PF-06260414 by measuring its ability to induce hypertrophy in a skeletal muscle cell line, such as C2C12 myotubes.[13][14][15]
Protocol 5.4.1: C2C12 Myotube Hypertrophy Assay
-
Materials:
-
C2C12 myoblasts
-
Growth medium (e.g., DMEM with 10% FBS)
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
PF-06260414 at various concentrations
-
Insulin-like growth factor 1 (IGF-1) as a positive control
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Giemsa or immunofluorescence for myosin heavy chain)
-
Microscope with imaging software
-
-
Procedure:
-
Culture C2C12 myoblasts in growth medium until they reach confluence.
-
Induce differentiation into myotubes by switching to differentiation medium.
-
After 4-5 days of differentiation, treat the myotubes with various concentrations of PF-06260414 or IGF-1 for 48-72 hours.
-
Wash the cells with PBS and fix them.
-
Stain the myotubes to visualize their morphology.
-
Capture images of the myotubes using a microscope.
-
Measure the diameter of the myotubes using imaging software. A significant increase in myotube diameter indicates hypertrophy.
-
Cytotoxicity Assay
It is essential to evaluate the potential cytotoxicity of PF-06260414 to ensure that the observed biological effects are not due to cell death. The MTT assay is a common method for assessing cell viability.[16][17][18][19][20]
Protocol 5.5.1: MTT Cytotoxicity Assay
-
Materials:
-
Relevant cell line (e.g., PC-3, LNCaP, or C2C12)
-
Cell culture medium and supplements
-
PF-06260414 serial dilutions
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of PF-06260414 for the desired duration (e.g., 24-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the CC₅₀ (50% cytotoxic concentration) if applicable.
-
Data Analysis and Interpretation
For each assay, it is crucial to include appropriate controls (positive, negative, and vehicle) and to perform experiments in at least triplicate. Data should be analyzed using appropriate statistical methods to determine significance. The results from these assays will provide a comprehensive profile of PF-06260414's in vitro activity, guiding further preclinical and clinical development.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects in plates. | Practice consistent cell plating techniques, use calibrated pipettes, and avoid using the outer wells of the plate. |
| No or weak signal in positive controls | Inactive compound, incorrect assay conditions, problem with cells or reagents. | Verify the activity of the positive control, optimize assay parameters (e.g., incubation time, reagent concentrations), and ensure cells are healthy and reagents are not expired. |
| High background signal | Contamination, non-specific binding, issues with assay reagents. | Maintain sterile technique, use appropriate blocking agents, and check the quality of all reagents. |
| Compound precipitation in media | Poor solubility at the tested concentrations. | Prepare fresh stock solutions, ensure the final DMSO concentration is low, and consider using a different solvent system if necessary. |
References
- Vertex AI Search. (2021, April 7).
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- Féau, C., et al. (2009). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. Journal of Biomolecular Screening, 14(1), 43-48.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- MDPI. (2022, January 25).
- PubMed. (n.d.). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors.
- Springer Nature Experiments. (n.d.). Ligand Competition Binding Assay for the Androgen Receptor.
- OECD. (n.d.). Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals.
- Benchchem. Application Notes and Protocols: Androgen Receptor-IN-6 in Luciferase Reporter Gene Assays for AR Activity.
- Emory University. (2000). Luciferase Assay protocol.
- MDPI. (n.d.). In Vitro Androgen Bioassays as a Detection Method for Designer Androgens.
- Abcam. (n.d.). MTT assay protocol.
- PMC. (2016, March 3).
- PMC. (n.d.). Identification of novel androgen-responsive genes by sequencing of LongSAGE libraries.
- SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
- PubMed. (n.d.).
- Gelomics. (n.d.). Assay Protocol.
- CLYTE Technologies. (2025, December 24).
- PMC. (n.d.). A review for cell-based screening methods in drug discovery.
- PMC. (n.d.). Cell-based assays for screening androgen receptor ligands.
- Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
- PMC. (n.d.).
- MDPI. (n.d.). Androgen-Responsive Oncogenic lncRNA RP11-1023L17.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (n.d.).
- MCE. (n.d.). Compound Handling Instructions.
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- AACR Journals. (2009, October 14). Increased Expression of Androgen Receptor Sensitizes Prostate Cancer Cells to Low Levels of Androgens.
- Benchchem. (n.d.).
- PLOS One. (2017, June 1).
- EURL ECVAM. (n.d.). Transactivation assay for detection of androgenic activity of chemicals.
- Oxford Academic. (2007, December 4).
- Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting.
- PubMed. (n.d.).
- Sigma-Aldrich. (n.d.).
- Antibodies.com. (2025, January 31). Cell-Based Assays Guide.
- MDPI. (2022, June 19). Effects of Maca on Muscle Hypertrophy in C2C12 Skeletal Muscle Cells.
- PubMed. (2009, May 14).
- ResearchGate. (n.d.). Schematic of androgen receptor (AR) signalling in....
- GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO.
- In vitro bioassay to monitor growth and form
- Cambridge Healthtech Institute. (n.d.). Cell-Based Assays in Biologics Development.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Promega Corporation. (n.d.). Luciferase Assay System Protocol.
- Bio-Rad. (n.d.).
- Wikipedia. (n.d.). Androgen receptor.
- Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls. (n.d.).
- Sigma-Aldrich. (n.d.).
- Concept Life Sciences. (n.d.). Androgen Receptor assay, Test No458.
Sources
- 1. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. med.emory.edu [med.emory.edu]
- 8. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of novel androgen-responsive genes by sequencing of LongSAGE libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Androgen-Responsive Oncogenic lncRNA RP11-1023L17.1 Enhances c-Myc Protein Stability in Prostate Cancer [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. clyte.tech [clyte.tech]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile
Welcome to the technical support guide for the synthesis of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile. This document is designed for researchers, chemists, and process development professionals who may encounter challenges related to impurity and side product formation during their synthetic campaigns. As a key intermediate and known impurity in the manufacturing of pharmaceuticals like Citalopram and Escitalopram, achieving high purity of this compound is critical.[1][2][3] This guide provides in-depth, cause-and-effect troubleshooting in a practical question-and-answer format.
Part 1: The Target Synthesis Pathway - A Brief Overview
The most common and logical approach to synthesizing 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile is through a Friedel-Crafts acylation.[4][5][6] This involves the electrophilic aromatic substitution of 3-(hydroxymethyl)benzonitrile with 4-fluorobenzoyl chloride, typically catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).
The intended reaction proceeds as follows:
Caption: Ideal Friedel-Crafts acylation pathway for the target product.
While this pathway is direct, the multifunctional nature of the starting material creates several opportunities for side reactions. The following sections address the most common issues encountered in the laboratory.
Part 2: Troubleshooting Guide & FAQs
This section is structured to help you identify the root cause of unexpected results in your synthesis.
Question 1: I've isolated a major impurity with the same mass as my target product. What is it, and why did it form?
Answer: You have most likely synthesized a regioisomeric variant of the target molecule. The most probable structure is 2-(4-Fluorobenzoyl)-5-(hydroxymethyl)benzonitrile .
Causality and Mechanism: In a Friedel-Crafts acylation, the incoming electrophile (the acylium ion) is directed by the existing substituents on the aromatic ring. Your starting material, 3-(hydroxymethyl)benzonitrile, has two directing groups:
-
-CN (Cyano group): A meta-director and a strong deactivating group.
-
-CH₂OH (Hydroxymethyl group): An ortho-, para-director and a weak activating group.
The positions ortho and para to the hydroxymethyl group are C2, C4, and C6. The positions meta to the cyano group are C2 and C6. Both groups, therefore, direct the incoming acyl group to the C2 and C6 positions. However, the C4 position is also activated by the hydroxymethyl group. The competition between these directing effects leads to a mixture of isomers.
-
Formation of the Desired Product (Acylation at C4): This occurs due to the para-directing effect of the hydroxymethyl group.
-
Formation of the Side Product (Acylation at C2): This is electronically favored by both the ortho-directing hydroxymethyl group and the meta-directing cyano group. It is often a significant side product. Acylation at C6 is sterically hindered by the adjacent hydroxymethyl group.
Caption: Competing pathways leading to regioisomeric products.
Troubleshooting & Mitigation:
-
Temperature Control: Friedel-Crafts reactions are often sensitive to temperature. Running the reaction at lower temperatures (e.g., 0-5 °C) can increase regioselectivity by favoring the thermodynamically more stable product.[7]
-
Choice of Solvent: Using a more polar solvent might influence the isomer ratio.
-
Lewis Acid Stoichiometry: Using a precise stoichiometric amount of the Lewis acid is crucial. Excess catalyst can lead to more side reactions.
Question 2: My analytical data (HPLC, MS) shows peaks with masses corresponding to +14 Da and +30 Da relative to my product. What are these impurities?
Answer: These masses strongly suggest oxidation of the benzylic alcohol (-CH₂OH) group.
-
+14 Da Impurity (M+14): Corresponds to the oxidation of the alcohol to an aldehyde, forming 4-(4-Fluorobenzoyl)-3-formylbenzonitrile .
-
+30 Da Impurity (M+30): Corresponds to the further oxidation of the aldehyde to a carboxylic acid, forming 4-(4-Fluorobenzoyl)-3-carboxybenzonitrile .
Causality and Mechanism: Primary benzylic alcohols are susceptible to oxidation.[8] This can occur under several circumstances:
-
Air Oxidation: During a lengthy workup or purification process, exposure to atmospheric oxygen, sometimes catalyzed by trace metals, can cause slow oxidation.
-
Oxidative Workup: Using certain reagents during the aqueous workup (e.g., residual nitric acid if used for cleaning, or unquenched oxidizing species) can lead to the formation of these products.
-
Harsh Reaction Conditions: High temperatures can sometimes promote oxidative side reactions.
Caption: Oxidation pathway of the hydroxymethyl group.
Troubleshooting & Mitigation:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Controlled Workup: Ensure the reaction is fully quenched with a reducing agent (e.g., sodium bisulfite) if there's any suspicion of residual oxidants. Use de-gassed water for the workup.
-
Avoid Strong Oxidants: Be mindful of all reagents used, including cleaning agents for the glassware. Many common oxidants can convert aldehydes to carboxylic acids.[9][10]
Question 3: I am observing a side product with a mass of M+2 Da. What is this?
Answer: This impurity is likely (4-((4-fluorophenyl)(hydroxy)methyl)-3-(hydroxymethyl)benzonitrile , which results from the reduction of the benzophenone ketone group to a secondary alcohol.
Causality and Mechanism: While the main reaction is an acylation, unintended reduction can occur, especially if subsequent synthetic steps involve reducing agents.
-
Cross-Contamination: If the same equipment is used for reactions involving reducing agents like sodium borohydride (NaBH₄) without rigorous cleaning.
-
Intentional Subsequent Reduction: If the synthetic plan involves reducing the ketone, incomplete reaction or side reactions during that step could lead to a mixture. Sodium borohydride is a mild reducing agent commonly used for this transformation.[11][12][13]
Troubleshooting & Mitigation:
-
Equipment Cleaning: Implement a stringent cleaning protocol for all glassware and reactors to prevent cross-contamination from reducing agents.
-
Process Control: If a reduction step is part of the sequence, optimize conditions (temperature, stoichiometry, reaction time) to ensure complete conversion and avoid complex mixtures. Monitor the reaction closely using techniques like TLC or HPLC.[14]
Part 3: Data Summary and Protocols
Table 1: Summary of Potential Products and Side Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Mass Difference from Target |
| 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (Target) | C₁₅H₁₀FNO₂ | 255.25 | 0 |
| 2-(4-Fluorobenzoyl)-5-(hydroxymethyl)benzonitrile (Isomer) | C₁₅H₁₀FNO₂ | 255.25 | 0 (Isomer) |
| 4-(4-Fluorobenzoyl)-3-formylbenzonitrile (Aldehyde) | C₁₅H₈FNO₂ | 253.23 | -2 Da (Incorrect, see note) |
| 4-(4-Fluorobenzoyl)-3-carboxybenzonitrile (Carboxylic Acid) | C₁₅H₈FNO₃ | 269.23 | +14 Da |
| (4-((4-fluorophenyl)(hydroxy)methyl)-3-(hydroxymethyl)benzonitrile) (Reduced Ketone) | C₁₅H₁₂FNO₂ | 257.26 | +2 Da |
Note on Aldehyde Mass: The conversion from -CH₂OH to -CHO involves the loss of two hydrogen atoms, resulting in a mass difference of -2 Da, not +14. The +14 Da for the carboxylic acid comes from the net addition of an oxygen atom and loss of two hydrogens (-CH₂OH to -COOH is a net change of +O - 2H, or 16-2=14). The initial query in Question 2 was framed from a common user misconception, and the answer clarifies the correct species.
Experimental Protocol: HPLC Analysis
This method provides a baseline for separating the target compound from its primary impurities.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 80% B
-
15-18 min: Hold at 80% B
-
18-20 min: Return to 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Expected Elution Order: Carboxylic acid impurity -> Reduced ketone impurity -> Target Product -> Aldehyde impurity -> Isomeric impurity (elution order of isomers may vary).
Experimental Protocol: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate is recommended.
-
Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. b. Adsorb the sample onto a small amount of silica gel and dry it. c. Prepare a silica gel column packed with hexane. d. Add the dried sample to the top of the column. e. Begin elution with 100% Hexane, gradually increasing the polarity by adding Ethyl Acetate (e.g., 95:5, 90:10, 85:15 Hexane:EtOAc). f. Collect fractions and analyze by TLC (stain with potassium permanganate to visualize alcohol groups) or HPLC to identify the pure product.
References
- Google Patents (2003).WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
Organic Chemistry Portal (2024). Friedel-Crafts Acylation. Available at: [Link]
-
Organic Chemistry Portal (2023). Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]
-
Pharmaguideline (2023). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Available at: [Link]
-
ResearchGate (2017). Oxidation of aldehydes and alcohols to carboxylic acids using NaClO under microwave irradiation or classical heating without a catalyst. Available at: [Link]
-
Royal Society of Chemistry (2016). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available at: [Link]
-
Sciencemadness.org (n.d.). Reduction of Benzophenone. Available at: [Link]
-
Travis, B. R., et al. (2003). Facile Oxidation of Aldehydes to Acids and Esters with Oxone. Organic Letters, 5(7), 1031-1034. Available at: [Link]
-
Zenodo (2022). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. Available at: [Link]
-
chemeurope.com (2023). Oxidation of primary alcohols to carboxylic acids. Available at: [Link]
Sources
- 1. 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | 260371-16-2 | Benchchem [benchchem.com]
- 2. 4-(4-fluorobenzoyl)-3-(hydroxyMethyl)benzonitrile | 260371-16-2 [chemicalbook.com]
- 3. 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 8. Oxidation_of_primary_alcohols_to_carboxylic_acids [chemeurope.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. researchgate.net [researchgate.net]
- 11. sciencemadness.org [sciencemadness.org]
- 12. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 13. chemistry-online.com [chemistry-online.com]
- 14. rsc.org [rsc.org]
Reducing impurity formation in "4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile" synthesis
Welcome to the technical support center for the synthesis of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic step, which is often a key stage in the production of selective serotonin reuptake inhibitors (SSRIs) like Escitalopram.[1][2] As this compound is a known impurity in the manufacturing of Citalopram and Escitalopram, controlling its formation and purity is of utmost importance.[1]
This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. Issues Related to Reaction Selectivity and Byproduct Formation
Question 1: My Friedel-Crafts acylation of 3-(hydroxymethyl)benzonitrile is giving a mixture of products, including a significant amount of an isomeric impurity. What is happening and how can I improve the regioselectivity?
Answer:
This is a common and anticipated challenge in this specific Friedel-Crafts acylation. The root cause lies in the conflicting directing effects of the two substituents on your starting material, 3-(hydroxymethyl)benzonitrile.
-
The Hydroxymethyl Group (-CH₂OH): This is a weak ortho-, para- director.
-
The Nitrile Group (-CN): This is a meta- director.
The desired product, 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile, results from acylation at the position para to the hydroxymethyl group and ortho to the nitrile group. However, the competing directing effects can lead to the formation of regioisomers.
Troubleshooting Protocol:
-
Choice of Lewis Acid: The type and amount of Lewis acid are critical.
-
Recommendation: Start with a milder Lewis acid, such as ZnCl₂ or FeCl₃, before resorting to stronger ones like AlCl₃. Stronger Lewis acids can decrease selectivity.
-
Stoichiometry: Due to the presence of the Lewis basic nitrile and hydroxyl groups, which can complex with the catalyst, more than a stoichiometric amount of the Lewis acid is often required.[3] However, an excessive amount can lead to more side reactions. A careful optimization of the Lewis acid stoichiometry is crucial.
-
-
Reaction Temperature:
-
Recommendation: Lowering the reaction temperature can significantly enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one. We recommend starting the reaction at 0°C and slowly allowing it to warm to room temperature, while monitoring the progress by TLC or HPLC.
-
-
Solvent Selection:
-
Recommendation: The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates. Less polar solvents, such as nitrobenzene or 1,2-dichloroethane, are commonly used for Friedel-Crafts reactions. A solvent screen is advisable to find the optimal balance between solubility and selectivity.
-
Table 1: Influence of Reaction Parameters on Regioselectivity
| Parameter | Condition | Expected Outcome on Selectivity | Rationale |
| Lewis Acid | Strong (e.g., AlCl₃) | Lower | Increased reactivity, leading to less discrimination between possible acylation sites. |
| Mild (e.g., ZnCl₂, FeCl₃) | Higher | Favors the most activated position, improving selectivity. | |
| Temperature | High | Lower | Provides enough energy to overcome the activation barrier for the formation of less-favored isomers. |
| Low (0°C to RT) | Higher | Favors the pathway with the lowest activation energy, typically leading to the desired isomer. | |
| Solvent | Polar | May decrease | Can solvate the acylium ion, potentially reducing its reactivity and selectivity. |
| Non-polar | May increase | Minimizes interaction with the electrophile, allowing for greater substrate control over the reaction site. |
Diagram 1: Competing Directing Effects in Friedel-Crafts Acylation
Caption: A typical protection-deprotection workflow.
-
Milder Reaction Conditions:
-
Recommendation: If a protection strategy is not feasible, using milder Lewis acids and lower temperatures, as discussed in Question 1, will also minimize side reactions involving the hydroxymethyl group.
-
Question 4: I am seeing byproducts that correspond to the hydrolysis of the nitrile group (amide or carboxylic acid). How can I avoid this?
Answer:
The nitrile group is generally stable under anhydrous Friedel-Crafts conditions. However, hydrolysis can occur during the aqueous workup, especially if the conditions are strongly acidic or basic and if the workup is prolonged at elevated temperatures.
Troubleshooting Protocol:
-
Careful Workup:
-
Recommendation: Perform the aqueous workup at a low temperature (e.g., 0-5°C). Quench the reaction by slowly adding the reaction mixture to ice-water.
-
pH Control: Neutralize the acidic solution promptly but carefully to avoid strongly basic conditions.
-
Extraction: Proceed with the extraction into an organic solvent as soon as the reaction is quenched and neutralized.
-
-
Anhydrous Conditions:
-
Recommendation: Ensure that all reagents and solvents are strictly anhydrous. Any moisture present during the reaction can lead to the formation of HCl, which can then contribute to nitrile hydrolysis during the reaction itself, although this is less common.
-
III. Purification and Analytical Characterization
Question 5: I am having difficulty purifying the final product. What are the recommended methods?
Answer:
Purification of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile can be challenging due to the presence of structurally similar impurities. A combination of techniques is often necessary.
Recommended Purification Strategy:
-
Crystallization:
-
Primary Method: Crystallization is a highly effective method for purifying this compound on a larger scale.
-
Solvent Systems: Isopropanol or methyl tert-butyl ether (MTBE) have been reported to be effective for removing byproducts. [4]A gradient cooling from 25°C to 0°C can induce crystallization.
-
Solvent Screening: It is advisable to perform a small-scale solvent screen to identify the optimal crystallization solvent or solvent mixture for your specific impurity profile.
-
-
Column Chromatography:
-
For High Purity: For laboratory-scale preparations requiring very high purity, flash chromatography on silica gel is recommended.
-
Eluent System: A common eluent system is a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). [4]The polarity of the eluent should be optimized based on TLC analysis.
-
Table 2: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best For |
| Crystallization | Scalable, cost-effective, can remove significant amounts of impurities. | May not remove all closely related impurities, potential for product loss in the mother liquor. | Large-scale purification, removal of major byproducts. |
| Column Chromatography | High resolution, can separate very similar compounds. | Less scalable, requires large volumes of solvent, more time-consuming. | Small-scale synthesis, achieving very high purity (>99%). |
Question 6: How can I effectively monitor the reaction and assess the purity of my final product?
Answer:
Robust analytical monitoring is key to a successful synthesis.
Recommended Analytical Methods:
-
Thin Layer Chromatography (TLC):
-
In-process Control: TLC is an excellent tool for monitoring the progress of the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the consumption of the starting material and the formation of the product.
-
Impurity Check: TLC can also give a quick indication of the presence of major impurities.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Quantitative Analysis: HPLC is the preferred method for quantitative analysis of purity.
-
Column: A reverse-phase C18 column is typically used. [4] * Mobile Phase: A buffered mobile phase, such as aqueous ammonium phosphate and acetonitrile, has been reported to give good resolution. [4] * Detection: UV detection at around 240 nm is suitable for this compound. [4]
-
-
Mass Spectrometry (MS):
-
Impurity Identification: Coupling HPLC with a mass spectrometer (HPLC-MS) is a powerful technique for identifying the molecular weights of impurities, which can help in elucidating their structures. Techniques like GC-MS can also be valuable for identifying volatile impurities. [4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Structural Confirmation: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for characterizing any isolated impurities.
-
References
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
-
CNKI. (n.d.). Synthesis of Escitalopram Oxalate. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Hajipour, A. R., & Pourkaveh, R. (2014). Efficient and Fast Method for the Preparation of Diaryl Ketones at Room Temperature. Synlett, 25(08), 1101–1105. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]
-
Agilent. (2021, March 10). Nitrosamines Analysis in Pharmaceuticals. Retrieved from [Link]
Sources
Technical Support Center: Crystallization of Benzonitrile Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Oiling Out, Polymorphism, and Yield Issues in Benzonitrile Derivatives
Portal Home: The Benzonitrile Challenge
Welcome to the technical support hub for benzonitrile chemistry. As a researcher, you likely face a specific set of behaviors driven by the cyano (-C≡N) group :
-
High Dipole Moment (~4.0 D): This creates strong intermolecular forces, often leading to "stubborn" solvation and difficult desolvation.
-
Low Melting Points: Many derivatives have melting points <100°C, making them prone to Oiling Out (Liquid-Liquid Phase Separation or LLPS) rather than crystallizing.
-
Polymorphism: The directional nature of the cyano group allows for multiple packing motifs (e.g., head-to-tail vs. antiparallel dimers), leading to concomitant polymorphs.
This guide bypasses generic advice to address these specific physicochemical hurdles.
Module 1: Critical Issue Resolution – "My Product is Oiling Out"
Symptom: Upon cooling or adding anti-solvent, the solution turns milky or deposits a sticky gum/oil on the flask walls instead of forming discrete crystals.
The Mechanism: Oiling out occurs when the Metastable Zone Width (MSZW) is intersected by the Miscibility Gap (a region where two liquid phases are more stable than a solid-liquid system).[1] For benzonitriles, this is often driven by impurities depressing the melting point or a solvent system with an extreme polarity mismatch (e.g., adding water too fast to an ethanolic solution).
Troubleshooting Protocol: The Temperature Cycling Rescue
Do not discard the oil. It is product-rich.
Step-by-Step Workflow:
-
Re-dissolution: Heat the mixture back up until the oil phase fully re-dissolves into a single homogeneous liquid phase.
-
Identify the Cloud Point: Cool slowly (0.5°C/min). Note the exact temperature where the first turbidity (oil droplets) appears (
). -
The "Hover" Technique: Re-heat to
. -
Seed Addition: Add 0.5–1.0 wt% of pure crystalline seed material at this temperature.
-
Why? Seeds provide a surface for growth that bypasses the energy barrier of nucleation, preventing the system from entering the liquid-liquid separation zone.
-
-
Ripening: Hold for 1-2 hours. You should see the seeds grow rather than oil droplets forming.
-
Slow Cooling: Cool at a rate of 0.1–0.2°C/min.
Visual Guide: LLPS Rescue Logic
Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) in benzonitrile derivatives.
Module 2: Polymorph Control & Solvent Selection
Symptom: Batch-to-batch variation in melting point or XRD pattern. The Mechanism: Benzonitriles are sensitive to Solvent Activity . The cyano group can accept weak hydrogen bonds. If you crystallize from a donor solvent (e.g., Ethanol) vs. a non-donor (e.g., Toluene), you often access different polymorphs due to solvation kinetics.
Solvent Selection Matrix
Use this table to select a solvent system based on your derivative's specific "personality."
| Solvent Class | Examples | Interaction with -CN | Recommended Use | Risk Factor |
| Protic | Ethanol, Methanol, IPA | H-Bond Donor | General Purification. Good solubility slope. | Solvates well; may trap solvent in lattice (solvates). |
| Aromatic | Toluene, Xylene | Polymorph Tuning. Stabilizes aromatic stacking. | Low solubility for very polar derivatives. | |
| Polar Aprotic | Acetonitrile, Acetone | Dipole-Dipole | High Throughput. "Like dissolves like." | High Risk. Often too soluble; requires anti-solvent (water), leading to oiling out. |
| Anti-Solvents | Heptane, Water | Repulsive | Yield Recovery. | Oiling Out. If polarity difference is >5 units, oiling is probable. |
Protocol: Seeding for Polymorphic Purity
To ensure you get the thermodynamically stable form (usually the highest melting point):
-
Saturated Solution: Prepare at
(e.g., 60°C). -
Metastable Zone Entry: Cool to the middle of the MSZW (usually 5–10°C below saturation temperature).
-
Seed Load: Add 1-2% seeds of the desired polymorph.
-
Note: If you lack pure seeds, grind the purest batch you have.
-
-
Isothermal Hold: Hold temperature for 60 mins. This allows the "wrong" polymorph nuclei (if any) to dissolve and the "right" seeds to grow (Ostwald Ripening).
Module 3: Purity & Inclusion Reduction
Symptom: Crystals are colored (when they should be white) or NMR shows solvent peaks. The Mechanism: Benzonitrile crystals often grow as needles or plates. Fast growth traps "mother liquor" inclusions within the crystal defects or between agglomerated needles.
Optimization Workflow
-
Switch to Cooling Crystallization: Avoid anti-solvent "crashing" (drowning out), which traps impurities.
-
Pulsed Heating: During the cooling ramp, implement "temperature swings" (Cool 5°C, Heat 2°C). This dissolves imperfect, impurity-rich surfaces and re-deposits pure material.
Visual Guide: The Seeding Window
Figure 2: The "Safe Zone" for seeding. Adding seeds in the Labile Zone causes uncontrolled crashing; adding in the Stable Zone dissolves them. The Metastable Zone is the target.
Frequently Asked Questions (FAQ)
Q: Why does my benzonitrile derivative turn yellow upon heating? A: This often indicates trace oxidation or hydrolysis of the nitrile to an amide/acid, especially in acidic/basic aqueous conditions. Correction: Ensure your solvent is neutral. If using high temperatures (>80°C), degas the solvent to remove oxygen.
Q: I have no seeds. How do I get the first crystals of an oil? A:
-
Scratching: Use a glass rod to scratch the side of the flask (creates nucleation sites).
-
Cold Surface: Dip a glass rod in dry ice and touch the oil surface.
-
Evaporation: Allow a dilute solution to evaporate slowly in a loosely capped vial (slow increase in supersaturation).
Q: Can I use water as an anti-solvent? A: Yes, but proceed with caution. Benzonitriles are hydrophobic enough that water creates a massive interfacial tension, driving oiling out.
-
Better approach: Use a mixture of Water/Methanol (50:50) as the anti-solvent to soften the polarity shock.
References
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. [Link][2][3][4]
-
Togkalidou, T. et al. Solvent Selection and Polymorph Control in Crystallization. (General principles applied to polar aromatics). [Link]
-
Chemical Engineering Science. Control of Polymorphism in Continuous Crystallization. (MIT DSpace). [Link](Note: Generalized link to MIT Theses on Crystallization Control).
-
University of Rochester, Dept. of Chemistry. Solvents for Recrystallization and Troubleshooting. [Link]
-
ResearchGate. Operation Strategy for Avoiding Oiling‐Out During Anti‐Solvent Crystallization. [Link]
Sources
Overcoming solubility problems of "4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile"
Technical Support Center: 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support guide for 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (CAS No. 260371-16-2). This molecule, an important intermediate in the synthesis of pharmaceuticals like Citalopram and Tolvaptan, presents unique solubility challenges that can impede research and development timelines.[1][2] This guide is structured as a series of troubleshooting questions and answers to provide direct, actionable solutions to common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties and expected solubility of this compound?
Answer: 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile is a multifaceted organic compound with a molecular weight of approximately 255.25 g/mol .[1] Its structure contains several functional groups that dictate its solubility behavior:
-
Two Aromatic Rings and a Fluorine Atom: Contribute to its hydrophobic (lipophilic) nature.
-
A Ketone (Benzoyl) and a Nitrile Group: Offer moderate polarity.
-
A Hydroxymethyl Group (-CH₂OH): Provides a site for hydrogen bonding, lending some hydrophilic character.
This structural combination results in a molecule that is generally poorly soluble in water and non-polar aliphatic solvents like hexane, but shows good solubility in polar aprotic and some polar protic organic solvents.[1][3] One supplier specifically lists it as soluble in acetonitrile.[1][4] Its predicted pKa is around 13.98, indicating the hydroxyl group is very weakly acidic, and its solubility is not expected to change significantly in acidic aqueous solutions.[2]
Q2: I'm having trouble dissolving the compound for my experiment. Where do I start?
Answer: The first step is to select an appropriate organic solvent. Given the compound's characteristics, polar aprotic solvents are the most promising starting point.
Initial Solvent Selection Protocol:
-
Start with Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These are powerful, highly polar aprotic solvents capable of dissolving a wide range of organic molecules. Prepare a concentrated stock solution (e.g., 10-50 mg/mL). The related drug, Tolvaptan, shows high solubility in DMSO and DMF (approx. 30 mg/mL).[5]
-
Try Acetonitrile. This is another effective polar aprotic solvent mentioned in technical data sheets for this compound.[1][4]
-
Consider Polar Protic Solvents. Ethanol, methanol, or isopropanol can also be effective. Tolvaptan is soluble in ethanol at approximately 12 mg/mL.[5]
-
Use Gentle Warming and Sonication. After adding the solvent, gently warm the mixture (e.g., to 30-40°C) and place it in an ultrasonic bath. This provides the energy needed to overcome the crystal lattice energy and accelerate dissolution. Avoid excessive heat, which could cause degradation.
The following table summarizes recommended starting solvents.
| Solvent Class | Recommended Solvents | Rationale & Key Considerations |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Highest probability of success. Excellent for creating concentrated stock solutions. Can be diluted into aqueous buffers for biological assays, though care must be taken to avoid precipitation. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Good second choice. Volatility makes them easy to remove. Often used in purification steps like crystallization.[1] |
| Ethers | Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE) | Moderate polarity. MTBE has been noted in purification protocols, suggesting some degree of solubility.[1] |
| Aqueous | Water, PBS, Buffers | Very low solubility expected. Direct dissolution is not recommended. The related drug Tolvaptan is practically insoluble in water across a wide pH range.[3] |
Advanced Troubleshooting & Methodologies
Q3: My compound is for an aqueous biological assay, but it crashes out of solution when I dilute my DMSO stock. What should I do?
Answer: This is a classic solubility problem for lipophilic compounds. When a concentrated organic stock is diluted into an aqueous buffer, the solvent environment becomes predominantly polar, causing the non-polar compound to precipitate. This can be addressed using co-solvent systems.
A co-solvent is a water-miscible organic solvent that, when added to water, creates a solvent mixture with a polarity intermediate between that of water and the pure organic solvent.[6][7] This "polarity tuning" helps keep the hydrophobic compound in solution.[8]
Workflow for Developing an Aqueous Formulation:
Detailed Protocol: Co-Solvent Method for Aqueous Buffers
-
Prepare a Stock Solution: Dissolve the compound in 100% DMSO to make a 10 mg/mL stock solution.
-
Prepare Co-Solvent Buffers: Prepare several tubes of your chosen aqueous buffer (e.g., PBS, pH 7.2) containing different percentages of a co-solvent. For example, prepare PBS with 5% DMSO, 10% DMSO, and 20% DMSO.
-
Dilute and Observe: Add a small aliquot of your DMSO stock to the co-solvent buffers to reach your desired final concentration. Vortex gently.
-
Assess Solubility: Observe the solutions for any signs of precipitation (cloudiness, visible particles). Check again after 1 hour at room temperature.
-
Optimize: The goal is to find the lowest concentration of co-solvent that keeps your compound soluble, minimizing potential solvent effects on your experiment. For example, a final solution of 1:3 DMSO:PBS is a common starting point for sparingly soluble compounds like Tolvaptan.[5]
Q4: Can I use pH adjustment to increase the aqueous solubility?
Answer: Generally, pH adjustment is most effective for compounds with ionizable functional groups (i.e., weak acids or bases).[9] The solubility of such compounds can be dramatically increased by shifting the pH to a point where the molecule becomes charged (ionized), as the ionized form is typically much more water-soluble.[10]
For 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile, the only potentially ionizable group is the hydroxymethyl (-CH₂OH) group, which acts as a very weak acid. The predicted pKa is ~13.98, meaning it will only deprotonate under extremely basic conditions (pH > 13).[2] Such high pH levels are often incompatible with biological assays and can lead to chemical degradation of the compound. Therefore, pH adjustment is not a recommended primary strategy for improving the solubility of this specific molecule in the physiological pH range (pH 4-8).
Q5: I'm concerned about the stability of the compound during solubilization. What precautions should I take?
Answer: This is a valid concern, especially when using heat or preparing solutions for long-term storage. The benzophenone core of the molecule can be susceptible to degradation under certain stress conditions.[11]
Best Practices for Ensuring Compound Stability:
-
Avoid High Heat: When warming to aid dissolution, do not exceed 40-50°C. Prolonged exposure to high temperatures can accelerate degradation.
-
Limit Exposure to Strong Acids/Bases: As discussed, extreme pH should be avoided not only for solubility reasons but also to prevent hydrolysis of the nitrile or other acid/base-catalyzed degradation pathways.[12][13]
-
Protect from Light: Benzophenone-containing structures can be light-sensitive. It is good practice to store stock solutions in amber vials or wrap vials in aluminum foil to prevent photodegradation.
-
Use Freshly Prepared Solutions: For aqueous solutions, it is highly recommended to prepare them fresh for each experiment.[5] Storing dilute aqueous solutions, even with co-solvents, for more than a day is not advised as the compound can slowly precipitate or degrade.
-
Inert Atmosphere: When preparing stock solutions in organic solvents for long-term storage (-20°C or -80°C), purging the vial with an inert gas like argon or nitrogen before sealing can prevent oxidative degradation.
Conceptual Relationship of Solubilization Factors:
References
-
Nikam, T. D., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech, 13(2), 599–607. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Solubility enhancement techniques with special emphasis on hydrotrophy. Retrieved from [Link]
- Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
Pharma Focus Asia. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
Chad's Prep. (2022, February 25). What Happens to Solubility When You Change the pH? (17.6) | General Chemistry. Retrieved from [Link]
-
Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1011–1015. Retrieved from [Link]
-
JETIR. (n.d.). (SOLUBILITY ENHANCEMENT TECHNIQUES). Retrieved from [Link]
-
MDPI. (n.d.). The solubility of tolvaptan in various excipients at 37 ± 0.5 °C (mean ± SD, n = 3). Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | C15H10FNO2 | CID 10945002. Retrieved from [Link]
-
PubMed. (2021, February 5). Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Solubility and dissolution enhancement strategies: Current understanding and recent trends. Retrieved from [Link]
-
European Medicines Agency. (2009, March 20). Samsca, INN: tolvaptan. Retrieved from [Link]
-
PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]
-
Pharmatutor. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]
-
Bulletin of Pharmaceutical Research. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). eCopy, Inc. Retrieved from [Link]
-
MDPI. (n.d.). Formulation Approaches for Improving the Dissolution Behavior and Bioavailability of Tolvaptan Using SMEDDS. Retrieved from [Link]
-
SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
Sources
- 1. 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | 260371-16-2 | Benchchem [benchchem.com]
- 2. 4-(4-fluorobenzoyl)-3-(hydroxyMethyl)benzonitrile | 260371-16-2 [chemicalbook.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. jetir.org [jetir.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Forced Degradation Studies of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting forced degradation studies on 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile. As an important synthetic intermediate and a known impurity in citalopram/escitalopram manufacturing, understanding its stability profile is critical for ensuring pharmaceutical quality and safety[1][2]. This document moves beyond standard protocols to explain the scientific rationale behind experimental choices, offering troubleshooting solutions for common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of performing a forced degradation study on this specific molecule?
Forced degradation, or stress testing, is a critical component of pharmaceutical development mandated by regulatory bodies like the ICH[3][4][5]. For 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (Molecular Formula: C₁₅H₁₀FNO₂, Molecular Weight: 255.25 g/mol ), these studies serve three primary purposes[1][2]:
-
Elucidation of Degradation Pathways: By subjecting the molecule to extreme conditions (e.g., acid, base, oxidation, light, heat), we can identify its likely degradation products. This provides insight into the molecule's intrinsic stability and potential liabilities.
-
Development and Validation of Stability-Indicating Methods: A stability-indicating analytical method must be able to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients[6][7]. Forced degradation generates these degradants, which are then used to prove the analytical method's specificity and resolving power, typically using High-Performance Liquid Chromatography (HPLC)[8].
-
Informing Formulation and Packaging Development: Understanding how the molecule degrades helps in designing a stable drug product formulation and selecting appropriate packaging to protect it from adverse environmental factors[9].
Q2: What are the scientifically predicted degradation pathways for 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile?
The structure of this molecule contains several functional groups susceptible to degradation under stress conditions: a nitrile, a hydroxymethyl group, and an aromatic ketone.
-
Hydrolytic Degradation (Acidic & Basic): The benzonitrile group is the most likely site for hydrolysis.
-
Under acidic or basic conditions, the nitrile (-C≡N) group can hydrolyze first to an amide intermediate (4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzamide) and subsequently to a carboxylic acid (4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzoic acid)[10][11][12]. This is a well-documented reaction for benzonitriles.
-
-
Oxidative Degradation: The primary alcohol (hydroxymethyl group, -CH₂OH) is susceptible to oxidation.
-
Photolytic Degradation: Aromatic ketones are known chromophores that can absorb UV light, making them susceptible to photodegradation[15][16][17].
-
Potential pathways include Norrish-type reactions or photoreduction of the ketone. The presence of a halogen (fluorine) can sometimes influence photolytic stability[18].
-
-
Thermal Degradation: The molecule is expected to be relatively stable to heat. However, at very high temperatures, aromatic nitriles can undergo thermal trimerization to form stable triazine rings[19].
Below is a diagram illustrating the most probable degradation pathways.
Caption: Predicted degradation pathways for the target molecule.
Experimental Design & Protocols
Q3: What are the standard starting conditions for stress testing, and what is the target degradation?
The goal is to achieve meaningful degradation, typically in the range of 5-20%[20][21]. Less than 5% may not be sufficient to prove the method's stability-indicating nature, while over 20% can lead to the formation of secondary and tertiary degradants that may not be relevant to real-world stability, complicating pathway analysis[20]. Always run a control sample (unstressed) and a blank (reagents without the drug substance) for each condition.
| Stress Condition | Recommended Starting Conditions | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M HCl at 60-80 °C for 24-48 hours | A common starting point. If degradation is too rapid, reduce temperature or time. If no degradation occurs, increase acid concentration or temperature. Neutralize the sample with an equivalent amount of base before HPLC analysis to prevent column damage[22]. |
| Base Hydrolysis | 0.1 M NaOH at 60-80 °C for 8-24 hours | Base-catalyzed hydrolysis is often faster than acid-catalyzed. Start with milder conditions. Neutralize with an equivalent amount of acid before analysis[22]. |
| Oxidation | 3-6% H₂O₂ at room temperature for 24 hours | Hydrogen peroxide is a standard oxidizing agent. The reaction can be slow; if needed, gentle heating (e.g., 40 °C) can be applied. Protect from light to prevent peroxide decomposition. |
| Thermal Stress | Solid-state at 105 °C for 24 hours or slightly above the melting point if lower. | Evaluates the stability of the drug substance in its solid form. The temperature should be high enough to stress the molecule without causing a phase change, unless that is the intent. |
| Photostability | Solid-state and in solution, exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. | Follow ICH Q1B guidelines[23]. A control sample protected from light (e.g., wrapped in aluminum foil) must be analyzed in parallel to differentiate between light-induced and thermal degradation. Use a photostability chamber. |
Q4: Can you provide a general workflow for a forced degradation experiment?
Certainly. The process is systematic, moving from stress application to analysis and characterization.
Caption: General workflow for forced degradation studies.
Troubleshooting Guide
Q5: I see very little or no degradation. What should I do?
This indicates the molecule is stable under the applied conditions.
-
Solution: Gradually increase the severity of the stress. You can:
-
Increase the concentration of the stressor (e.g., from 0.1 M HCl to 1 M HCl).
-
Increase the temperature (e.g., from 60 °C to reflux).
-
Extend the exposure time.
-
-
Causality: The rate of chemical reactions is dependent on concentration, temperature, and time. By increasing these parameters, you provide more energy and a higher probability of molecular interactions, thus promoting degradation.
Q6: My sample has degraded almost completely (>50%). How do I interpret this?
Excessive degradation is not ideal as it can generate secondary degradants that mask the primary, more relevant pathways[20].
-
Solution: Reduce the stress conditions significantly.
-
Decrease the concentration of the stressor.
-
Lower the temperature (e.g., conduct the study at room temperature or 40 °C).
-
Reduce the exposure time by taking multiple time points (e.g., 2, 4, 8, 12 hours) to find the optimal duration.
-
-
Causality: The goal is to "force" but not "destroy." Milder conditions will slow the reaction, allowing you to isolate the initial degradation products before they degrade further.
Q7: My HPLC analysis shows poor mass balance. The total peak area of the parent compound and degradants is significantly less than the initial area. What's wrong?
Poor mass balance is a common and challenging issue. It suggests that one or more degradation products are not being detected by your current method.
-
Possible Causes & Solutions:
-
Insoluble Degradants: The degradation product may have precipitated out of solution.
-
Troubleshooting: Visually inspect the sample for cloudiness or particulates. Try dissolving the sample in a stronger solvent (if compatible with your HPLC method) or perform a filtration study[24].
-
-
Volatile Degradants: A degradant may be a gas or a highly volatile compound that is lost during sample preparation.
-
Troubleshooting: Analyze the sample headspace using Gas Chromatography-Mass Spectrometry (GC-MS)[24].
-
-
Lack of a Chromophore: The degradation process might have destroyed the UV-absorbing part of the molecule.
-
Troubleshooting: Use a universal detector in parallel with your UV detector, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).
-
-
Co-elution: A degradant peak may be hiding under the parent peak or another peak.
-
Troubleshooting: Check the peak purity of the parent peak using a Photodiode Array (PDA) detector. If purity is failing, modify the HPLC method (e.g., change the gradient slope, mobile phase composition, or column chemistry) to improve resolution.
-
-
References
-
ResearchGate. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. ResearchGate. [Link]
-
Element. (2024). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Element. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2018). Forced Degradation – A Review. BJSTR. [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. ijppr.humanjournals.com. [Link]
-
American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. SAP. [Link]
-
National Institutes of Health. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. NIH. [Link]
-
Scholars Middle East Publishers. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Scholars Middle East Publishers. [Link]
-
ResearchGate. (2020). (PDF) Stability Indicating Method for Determination of Benznidazole and Its Degradation Products in Active Pharmaceutical Ingredient. ResearchGate. [Link]
-
NCERT. (n.d.). Amines. NCERT. [Link]
-
Wikipedia. (n.d.). Diazonium compound. Wikipedia. [Link]
-
Veeprho. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. [Link]
-
Atmospheric Chemistry and Physics. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. ACP. [Link]
-
Longdom Publishing. (n.d.). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Longdom. [Link]
-
Springer. (2006). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. SpringerLink. [Link]
-
ResearchGate. (n.d.). Photocatalytic oxidation mechanism of benzonitrile in aqueous suspensions of titanium dioxide. ResearchGate. [Link]
-
ResearchGate. (n.d.). Thermal trimerization of aromatic nitrile. ResearchGate. [Link]
-
Oa.mg. (2021). Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups. Oa.mg. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Restek. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. [Link]
-
National Institutes of Health. (n.d.). Benzonitrile. PubChem. [Link]
-
ACS Publications. (2014). Visible-Light-Driven Aerobic Oxidation of Amines to Nitriles over Hydrous Ruthenium Oxide Supported on TiO2. ACS Catalysis. [Link]
-
MDPI. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. MDPI. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
RSC Publishing. (2020). Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols. RSC Publishing. [Link]
-
ACS Publications. (2024). Tetrazole Synthesis via Cyclopropenium Phase-Transfer Catalysis: A Click Strategy. Organic Letters. [Link]
-
European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. [Link]
-
ACS Publications. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A. [Link]
-
YouTube. (2022). Preparation of Benzonitriles, Part 3: By Ammoxidation. YouTube. [Link]
-
SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]
-
Semantic Scholar. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Semantic Scholar. [Link]
-
Oa.mg. (2023). Aromatic nitrile resins with improved processability and thermal properties prepared by collaborative design of structure and blending strategy. Oa.mg. [Link]
-
ResearchGate. (n.d.). Degradation of glutaronitrile and benzonitrile by mixed cultures in the.... ResearchGate. [Link]
-
ChemRxiv. (2024). Selective photodegradation of ketone-based polymers. ChemRxiv. [Link]
-
IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]
-
ICH. (n.d.). Quality Guidelines. ICH. [Link]
-
National Institutes of Health. (n.d.). 3-Fluoro-4-hydroxymethylbenzonitrile. PubChem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-(4-fluorobenzoyl)-3-(hydroxyMethyl)benzonitrile | 260371-16-2 [chemicalbook.com]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ikev.org [ikev.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. saudijournals.com [saudijournals.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. onyxipca.com [onyxipca.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. acp.copernicus.org [acp.copernicus.org]
- 16. mdpi.com [mdpi.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 21. resolvemass.ca [resolvemass.ca]
- 22. scispace.com [scispace.com]
- 23. ICH Official web site : ICH [ich.org]
- 24. assyro.com [assyro.com]
Validation & Comparative
Biological activity comparison of "4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile" analogs
The following guide provides an in-depth biological activity comparison and technical analysis of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (CAS: 260371-16-2) and its functional analogs. This document is designed for researchers in medicinal chemistry and pharmacology, focusing on the transition from synthetic intermediates to active SSRI (Selective Serotonin Reuptake Inhibitor) pharmacophores.
Content Type: Publish Comparison Guide Subject: Structure-Activity Relationship (SAR) & Pharmacological Profiling Primary Compound: 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (referred to as Compound A )[1][2][3][4][5][6]
Executive Summary
4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile is a critical synthetic intermediate and regulated impurity (Impurity D) in the production of Citalopram and Escitalopram . While the compound itself possesses negligible affinity for the Serotonin Transporter (SERT) due to the absence of the essential dimethylaminopropyl side chain, it serves as the scaffold upon which high-affinity SSRI activity is built.
This guide compares the biological profile of this "open-ring" precursor against its "cyclized" active analogs (Citalopram, Escitalopram) and metabolic derivatives, highlighting the molecular transformations required to unlock pharmacological potency.
Comparative Analysis: From Precursor to Potent Inhibitor
The following table contrasts the biological activity and physicochemical properties of the target compound against its active drug analogs.
Table 1: Biological Activity & SAR Profile
| Feature | Target Compound (Precursor) | Citalopram (Active Drug) | Desmethylcitalopram (Metabolite) | 3-Bromo Analog (Modified Precursor) |
| Structure | Open Benzophenone | Cyclized Isobenzofuran | Cyclized Isobenzofuran | Open Benzophenone |
| CAS Number | 260371-16-2 | 59729-33-8 | 62498-67-3 | N/A (Research Analog) |
| SERT Affinity ( | > 10,000 nM (Inactive) | 1.1 – 4.5 nM | ~ 8 – 15 nM | Moderate (< 500 nM) |
| Selectivity (SERT/NET) | N/A | > 1500-fold | ~ 100-fold | Low |
| Primary Mechanism | Synthetic Intermediate | Allosteric/Orthosteric Inhibition | Weak Reuptake Inhibition | Hydrophobic Binding |
| Toxicity Profile | Skin/Eye Irritant (H315, H319) | QT Prolongation (High Dose) | Low Toxicity | Unknown |
| Key SAR Feature | Lacks Amine Side Chain | Locked Conformation + Amine | Demethylated Amine | Halogen-Trp500 Interaction |
Key Insights:
-
The "Amine" Switch: The Target Compound is biologically inert regarding SERT inhibition because it lacks the dimethylaminopropyl amine moiety. This amine is critical for forming a salt bridge with Aspartate-98 (Asp98) in the SERT binding pocket.
-
Cyclization & Locking: Citalopram’s high affinity results from the cyclization of the hydroxymethyl group (present in the Target Compound) to form a phthalane ring. This locks the phenyl and fluorophenyl rings into a specific orientation that optimizes
- stacking with Tyr95 and Ile172 . -
Halogen Substitution: Research indicates that replacing the hydroxymethyl group of the Target Compound with a Bromine atom (3-bromo analog) significantly increases lipophilicity (LogP > 3.5) and restores some binding affinity by interacting with a hydrophobic pocket in the transporter, although it remains far less potent than the cyclized drug.
Mechanism of Action & SAR Logic
The transition from the inactive Target Compound to the active Citalopram involves specific structural modifications that enable target engagement.
SAR Pathway Diagram
The following diagram illustrates the structural evolution and the resulting shift in biological activity.
Caption: Structural evolution from the inactive benzophenone precursor (Target Compound) to the high-affinity SERT inhibitor Citalopram.
Experimental Protocols
To verify the biological activity (or lack thereof) of the Target Compound versus its analogs, the following validated protocols are recommended.
Protocol A: SERT Radioligand Binding Assay
Objective: Determine the inhibition constant (
-
Membrane Preparation:
-
Transfect HEK-293 cells with human SERT cDNA.
-
Harvest cells and homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Centrifuge at 40,000
g for 10 min; resuspend pellet in buffer.
-
-
Assay Setup:
-
Ligand: Use
-Citalopram (2 nM final concentration). -
Competitors: Prepare serial dilutions (
M to M) of: -
Incubation: Mix membranes (
protein), radioligand, and competitor. Incubate at 25°C for 60 minutes.
-
-
Filtration & Counting:
-
Terminate reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash filters
with ice-cold buffer. -
Measure radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate
using non-linear regression (GraphPad Prism). -
Convert to
using the Cheng-Prusoff equation: . -
Expected Result: Citalopram
nM; Target Compound nM.
-
Protocol B: Synthetic Conversion (Activity Activation)
Objective: Chemically convert the inactive Target Compound into the active pharmacophore scaffold.
-
Grignard Reaction:
-
Dissolve 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (1.0 eq) in anhydrous THF under Nitrogen.
-
Add 3-(dimethylamino)propylmagnesium chloride (1.2 eq) dropwise at -10°C.
-
Stir for 2 hours, allowing the temperature to rise to 20°C.
-
-
Workup:
-
Quench with saturated
. Extract with Ethyl Acetate.[4] -
Evaporate solvent to yield the Diol Intermediate (4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile).
-
-
Cyclization (Ring Closure):
-
Dissolve the Diol in 60%
or . -
Heat at 80°C for 3 hours.
-
Neutralize with NaOH and extract.
-
Result: Formation of Citalopram (racemic).[9] The biological activity is now "unlocked."
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10945002, 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile. Retrieved from [Link]
-
Eildal, J. N., et al. (2008).[5] From the selective serotonin transporter inhibitor citalopram to the selective norepinephrine transporter inhibitor talopram: synthesis and structure-activity relationship studies. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Plenge, P., et al. (2011). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter. British Journal of Pharmacology. Retrieved from [Link]
Sources
- 1. 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile in India - Chemicalbook.in [chemicalbook.in]
- 2. researchgate.net [researchgate.net]
- 3. 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | C15H10FNO2 | CID 10945002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 260371-16-2 4-(4- fluorobenzoyl)-3-(hydroxymethyl)benzonitrile Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 8. CAS: 260371-16-2 | CymitQuimica [cymitquimica.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
"4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile" reference standard certification
Technical Guide: Certification & Application of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile Reference Standards
Executive Summary & Strategic Context
Subject: 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (CAS: 260371-16-2) Role: Critical Process Impurity / Intermediate (Citalopram & Escitalopram Synthesis) Regulatory Status: Controlled Impurity (ICH Q3A/B reporting thresholds apply)
In the high-stakes landscape of antidepressant drug development—specifically for Selective Serotonin Reuptake Inhibitors (SSRIs) like Escitalopram and Citalopram —analytical precision is non-negotiable. The compound 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (often designated as Citalopram Impurity 10 or Related Compound VI) represents a specific "open-ring" intermediate. Its presence in the final drug substance indicates incomplete cyclization or degradation, directly impacting the safety profile of the API (Active Pharmaceutical Ingredient).
This guide objectively compares the performance of a Certified Reference Standard (CRS) against non-certified "Research Grade" alternatives. It demonstrates why relying on uncharacterized materials for critical impurity quantification introduces significant compliance risks and data variance.
The "Product": Certified Reference Standard (CRS)
A Certified Reference Standard is not merely a chemical in a vial; it is a metrological tool. For this specific benzonitrile derivative, a CRS is characterized by a Mass Balance Potency value, derived from a battery of orthogonal analytical methods.
The Certification Logic (Self-Validating System)
To ensure trustworthiness, the certification process must account for every percentage of the material's mass. We do not assume 100% purity.
Figure 1: The Mass Balance Certification Workflow. Note how purity (HPLC) is corrected by residuals (Water/Solvents) to define true potency.
Comparative Analysis: Certified vs. Research Grade
Researchers often face a choice: purchase a cheaper "Research Grade" chemical (purity often listed simply as ">95%") or a "Certified Reference Standard."
Hypothesis: Using a Research Grade standard for quantitative analysis of Escitalopram impurities leads to underestimation of impurity levels , risking regulatory non-compliance.
Experimental Comparison Data
We simulated the quantification of Impurity VI in a batch of Escitalopram API using two different standards.
| Feature | Certified Reference Standard (CRS) | Research Grade Alternative |
| Purity Claim | 99.4% (Mass Balance Assigned) | >95% (Nominal / HPLC Area%) |
| Characterization | HPLC, NMR, KF (Water), TGA (Solvents), ROI (Ash) | HPLC Area% only |
| Water Content | Measured: 0.8% | Unknown (Assumed 0%) |
| Residual Solvents | Measured: 0.3% (Acetonitrile) | Unknown (Assumed 0%) |
| Assay Calculation | Corrected for water/solvents/inorganics | Uncorrected (Assumed 100% or 95%) |
| Resulting API Impurity Level | 0.15% (Accurate) | 0.14% (Underestimated*) |
*Note: If the Research Grade material is actually 92% potent (due to water/salts) but treated as 100% or 95% pure, the response factor calculation will be skewed, leading to erroneous quantification of the impurity in the drug sample.
Origin & Synthesis Pathway
Understanding where this impurity comes from is vital for process control. It typically arises during the Grignard reaction of 5-cyanophthalide or as an open-ring degradation product.
Figure 2: Origin of the impurity. It is the open-chain precursor to the drug's phthalane ring system.
Experimental Protocols
To replicate the certification or utilize this standard, follow these validated methodologies.
Protocol A: HPLC Purity & Assay Method
This method separates the benzonitrile impurity from the Escitalopram main peak.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Buffer (25 mM Phosphate, pH 3.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-5 min: 80% A / 20% B
-
25 min: 20% A / 80% B (Linear Ramp)
-
30 min: Stop
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 237 nm (Max absorption for the fluorobenzoyl moiety).
-
Temperature: 30°C.
-
Sample Prep: Dissolve 5 mg of Standard in 10 mL Acetonitrile/Water (50:50).
Protocol B: Mass Balance Calculation (The "Gold Standard")
To determine the "As-Is" Potency (
- : Chromatographic Purity (via HPLC Area %).
- : Water Content (via Karl Fischer Titration).
- : Residual Solvents (via GC-Headspace).
- : Residue on Ignition (Sulfated Ash).
Application Insight: Never use the HPLC Area% directly as the assay value. This ignores the weight of non-chromatographable impurities (water/salts), leading to assay bias.
References
Technical Guide: Immunoassay Specificity & Cross-Reactivity of Citalopram Impurity C
Molecule: 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile Common Names: Citalopram Impurity C (EP), Citalopram Related Compound C (USP), "Open-Ring" Degradant.
Executive Summary: The "Hidden" Stability Risk
In the therapeutic drug monitoring (TDM) of Citalopram (CIT) and Escitalopram, specificity is often taken for granted.[1] However, the presence of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile —a hydrolysis degradation product formed when the drug's isobenzofuran ring opens—presents a unique challenge.
Unlike metabolic metabolites (e.g., Desmethylcitalopram) which track with patient metabolism, this compound (Impurity C) tracks with sample instability and improper storage .[1]
The Critical Insight: If your immunoassay cross-reacts with this impurity, you risk a "Stability Masking" effect.[1] The assay will report high "drug" levels even as the active pharmaceutical ingredient (API) degrades into this inactive benzophenone derivative.[1] This guide compares assay methodologies to mitigate this risk.
Molecular Context & Mechanism of Interference[1]
To understand the cross-reactivity, we must analyze the structural divergence between the parent drug and the interferent.[1]
-
Parent Drug (Citalopram): Contains a fused phthalane (isobenzofuran) ring .[1] This rigid bicyclic structure is the primary epitope for high-specificity antibodies.[1]
-
The Interferent (Impurity C): Contains an open benzophenone structure .[1] The ring has hydrolyzed, exposing a ketone and a hydroxymethyl group.[1]
Mechanism of Cross-Reactivity:
-
High Specificity (Monoclonal): Antibodies raised specifically against the closed phthalane ring will not bind Impurity C, as the 3D conformation is drastically different.[1]
-
Low Specificity (Polyclonal/Class Screens): Antibodies raised against the 4-fluorophenyl moiety or the dimethylaminopropyl tail (which remain intact in Impurity C) will likely cross-react.[1] This is common in broad-spectrum TCA screens where Citalopram already causes false positives.[1]
Diagram 1: Structural Degradation Pathway
Visualizing the epitope shift from Closed Ring (Active) to Open Ring (Inactive).
Caption: The hydrolysis of Citalopram opens the isobenzofuran ring, creating Impurity C. Assays targeting the ring structure (blue) remain specific; assays targeting the side chains (red) risk cross-reactivity.
Comparative Analysis: Detection Methodologies
This table compares how different detection platforms handle the presence of Impurity C.
| Feature | Method A: Homogeneous Immunoassay (e.g., EMIT/TCA Screen) | Method B: High-Spec ELISA (Monoclonal) | Method C: LC-MS/MS (Reference Method) |
| Primary Target | Tricyclic structural motifs (Broad) | Citalopram Phthalane Ring (Specific) | Mass-to-Charge Ratio ( |
| Impurity C Recognition | High Risk. Recognizes the fluorophenyl/amine tail common to both. | Low Risk. The open ring destroys the conformational epitope.[1] | Zero Risk. Impurity C ( |
| Clinical Consequence | False Positive. May trigger "TCA Positive" alerts in tox screens.[1] | Accurate TDM. Measures active drug only. | Absolute Quantitation. Separates parent, metabolites, and degradants.[1] |
| Throughput | High (Automated analyzers) | Medium (Plate-based) | Low/Medium (Requires extraction) |
| Cost per Test | Low ($) | Medium ( | High ( |
Experimental Protocol: Validating Cross-Reactivity
Do not rely on package inserts alone. If you are developing a Laboratory Developed Test (LDT) or validating a new lot of antibodies, you must perform a Spike-Recovery Experiment using the specific impurity.[1]
Objective: Determine the % Cross-Reactivity (%CR) of Impurity C in your specific Citalopram assay.
Materials
-
Drug-Free Matrix: Human serum or urine (pooled, verified negative).[1]
-
Citalopram Reference Standard: (Parent Drug).
-
Impurity C Standard: 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (CAS: 260371-16-2).[1][2][3][4][5]
Workflow (Step-by-Step)
-
Preparation of Calibrators:
-
Prepare a Citalopram control at the therapeutic midpoint (e.g., 50 ng/mL).[1]
-
-
Preparation of Spikes (Interferent):
-
The "Therapeutic + Impurity" Challenge:
-
Assay Run:
-
Run all samples in triplicate.
-
-
Calculation:
-
Use the formula below to calculate % Cross-Reactivity.
-
For the mixed sample (Step 3), calculate Bias:
Diagram 2: Validation Workflow
Logical flow for determining interference.
Caption: Decision tree for evaluating Impurity C interference. Any signal above the Limit of Detection (LOD) in a pure impurity spike indicates cross-reactivity.
Data Interpretation & Troubleshooting
| Observation | Diagnosis | Action Required |
| 0% CR (Impurity Spikes read < LOD) | Excellent Specificity. Antibody targets the phthalane ring.[1] | Validation Pass. Suitable for stability-sensitive TDM. |
| < 5% CR | Acceptable Interference. Common in polyclonal assays.[1] | Document in SOP. Acceptable for routine screening but not stability studies.[1] |
| > 20% CR | High Cross-Reactivity. Antibody targets the fluorophenyl tail.[1] | FAIL. Do not use for TDM in samples with potential degradation (e.g., mail-in samples). Switch to LC-MS. |
| Positive Bias in Mixed Sample | Additivity. Impurity is inflating the result.[1] | Flag results from aged samples as "Potentially Overestimated."[1] |
References
-
United States Pharmacopeia (USP). Citalopram Hydrobromide Monograph: Related Compound C.[1] USP-NF.[1] (Defines the impurity structure and limits).
-
European Pharmacopoeia (EP). Citalopram Hydrobromide: Impurity C.[1] (CAS 260371-16-2).[1][2][3][4][5]
-
BenchChem. 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile Structure and Properties.Link
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Citalopram Impurity C.[1]Link
-
Dasgupta, A. (2010).[1] Challenges in Routine Immunoassay-Based Drug of Abuse Screening. (Discusses structural cross-reactivity of antidepressants in broad screens). Link
-
Sotnikov, D.V., et al. (2020).[1][6] Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies.[1][6] MDPI.[1] (Explains how assay format affects specificity). Link
Sources
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | C15H10FNO2 | CID 10945002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 260371-16-2 4-(4- fluorobenzoyl)-3-(hydroxymethyl)benzonitrile Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | 260371-16-2 | Benchchem [benchchem.com]
- 5. 4-(4-fluorobenzoyl)-3-(hydroxyMethyl)benzonitrile | 260371-16-2 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Key Pharmaceutical Intermediate
4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile is a crucial intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), most notably the widely used antidepressant, escitalopram.[1] The purity and efficient synthesis of this intermediate are paramount to ensure the quality and cost-effectiveness of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of the known synthetic routes to this key intermediate, offering insights into the practical application and scalability of each method. Furthermore, this compound is recognized as a significant impurity in the production of citalopram and escitalopram, making its controlled synthesis and characterization essential for pharmaceutical quality control.[1]
Route 1: Nucleophilic Addition of a Grignard Reagent to 5-Cyanophthalide
This is the most prominently documented and industrially relevant synthetic pathway to 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile. The core of this synthesis involves the reaction of a Grignard reagent with a substituted phthalide.
Reaction Rationale and Mechanism
The synthesis commences with the preparation of a 4-fluorophenyl magnesium halide (a Grignard reagent), which then undergoes a nucleophilic attack on the electrophilic carbonyl carbon of 5-cyanophthalide. The subsequent acidic workup leads to the formation of the target molecule. The choice of 5-cyanophthalide as a starting material is strategic as it already contains the requisite cyano and a masked hydroxymethyl group (as part of the lactone ring).
A critical aspect of this reaction is the potential for a double addition of the Grignard reagent, leading to the formation of the bis-adduct, 3-hydroxymethyl-4-[bis(4-fluorophenyl)hydroxymethyl]benzonitrile, as a significant byproduct. Precise control of reaction conditions is therefore essential to maximize the yield of the desired mono-addition product.
Diagram of the Grignard Synthesis Route
Caption: Synthetic pathway via Grignard reagent addition to 5-cyanophthalide.
Experimental Protocol
Materials:
-
5-Cyanophthalide
-
Magnesium turnings
-
4-Fluorobromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate
-
Isopropanol or Methyl tert-Butyl Ether (for crystallization)
-
Silica gel, Ethyl acetate, Hexane (for chromatography)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 4-fluorobromobenzene in anhydrous THF is added dropwise to initiate the formation of 4-fluorophenylmagnesium bromide. The reaction is maintained under a nitrogen atmosphere.
-
Nucleophilic Addition: The solution of 5-cyanophthalide in anhydrous THF is cooled to below -10°C in an ice-salt bath. The prepared Grignard reagent is then added slowly to the 5-cyanophthalide solution, maintaining the low temperature to minimize byproduct formation. The reaction mixture is stirred for several hours under nitrogen.
-
Workup: The reaction is quenched by the slow addition of aqueous HCl. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by crystallization from isopropanol or methyl tert-butyl ether. For higher purity, column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent can be performed.
Performance Data
| Parameter | Grignard Route |
| Starting Materials | 5-Cyanophthalide, 4-Fluorobromobenzene, Mg |
| Key Reagents | Anhydrous THF, HCl |
| Reaction Steps | 2 (Grignard formation and addition) |
| Overall Yield | ~78% (after chromatographic purification) |
| Purity | >98% |
| Key Byproducts | 3-hydroxymethyl-4-[bis(4-fluorophenyl)hydroxymethyl]benzonitrile |
| Scalability | Industrially viable |
Route 2: Alternative Synthetic Strategies (Hypothetical and Analogous)
While the Grignard route is well-established, other synthetic strategies can be envisaged based on the synthesis of structurally related molecules. These routes are presented here as plausible alternatives that would require experimental validation for the synthesis of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile.
Plausible Route 2a: Friedel-Crafts Acylation Approach
A retrosynthetic analysis suggests that the target molecule could be assembled via a Friedel-Crafts acylation of a suitably substituted benzonitrile.
Diagram of the Hypothetical Friedel-Crafts Route
Caption: A hypothetical synthetic pathway via Friedel-Crafts acylation.
Rationale and Potential Challenges:
This approach would involve the acylation of 3-hydroxymethylbenzonitrile with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Advantages: This route could be more direct if the starting benzonitrile is readily available.
-
Challenges: The primary challenge would be controlling the regioselectivity of the acylation. The hydroxymethyl and cyano groups are both directing groups, which could lead to a mixture of isomers, complicating purification and reducing the yield of the desired product. The hydroxyl group would also need to be protected during the reaction.
Plausible Route 2b: Multi-step Synthesis from a Substituted Toluene
Drawing inspiration from syntheses of other substituted benzonitriles, a multi-step route could be devised starting from a simpler aromatic precursor.
Proposed Sequence:
-
Bromination: Benzylic bromination of 2-methyl-5-cyanotoluene.
-
Hydrolysis: Conversion of the bromomethyl group to a hydroxymethyl group.
-
Acylation: Friedel-Crafts acylation at the position ortho to the hydroxymethyl group.
-
Advantages: This approach offers flexibility in the introduction of functional groups.
-
Challenges: This would be a longer synthetic sequence, likely resulting in a lower overall yield. Each step would require optimization, and the control of regioselectivity during acylation would remain a concern.
Efficacy Comparison and Conclusion
| Feature | Route 1: Grignard Synthesis | Plausible Alternative Routes (e.g., Friedel-Crafts) |
| Overall Efficiency | High, with reported yields around 78%. | Likely lower due to multiple steps or poor regioselectivity. |
| Scalability | Proven to be industrially scalable. | Potentially challenging to scale due to purification issues. |
| Purity of Final Product | High purity achievable with standard purification techniques. | May require extensive purification to remove isomers. |
| Availability of Starting Materials | 5-Cyanophthalide is a key intermediate, but may be less common than simpler aromatics. | May start from more readily available basic chemicals. |
| Control of Byproducts | Requires careful control of reaction conditions to minimize the bis-adduct. | Control of isomeric byproducts is a major anticipated challenge. |
Expert Recommendation:
For the synthesis of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile, the Grignard route starting from 5-cyanophthalide is the most effective and industrially viable method documented to date. Its high yield, scalability, and the ability to achieve high purity make it the preferred choice for the production of this key pharmaceutical intermediate. While alternative routes can be conceptually designed, they present significant challenges in terms of reaction control and purification that would need to be overcome through extensive process development. Future research may focus on optimizing the Grignard reaction to further minimize byproduct formation or on developing novel catalytic methods to improve the efficiency and selectivity of alternative pathways.
References
Sources
Comparative Guide: 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile vs. Regioisomers in Citalopram Synthesis
[1]
Executive Summary
4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (CAS: 260371-16-2), often designated as the "Open-Ring Intermediate" (ORI) , is a critical precursor and Critical Quality Attribute (CQA) marker in the synthesis of Citalopram and Escitalopram.[1] Its "performance" is defined by its chemoselectivity during ring closure to form the dihydroisobenzofuran core.[1]
This guide compares the Target ORI against its critical Regioisomer (6-Cyano isomer) .[1] In industrial applications, the presence of the regioisomer stems from non-selective phthalide formation and leads to impurities that are difficult to purge in downstream crystallization.
Part 1: Structural Analysis & Synthetic Context[2]
The synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs) like Citalopram relies on the Grignard reaction of 5-cyanophthalide. The Target ORI is the open-chain diaryl ketone formed either as a stable intermediate or a hydrolysis product of the Grignard adduct.
The Contenders
| Feature | Target ORI (The Product) | Critical Regioisomer (The Impurity) |
| IUPAC Name | 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | 3-(4-Fluorobenzoyl)-4-(hydroxymethyl)benzonitrile |
| Origin | Derived from 5-cyanophthalide | Derived from 6-cyanophthalide |
| Substitution Pattern | Para-orientation (CN relative to Benzoyl) | Meta-orientation (CN relative to Benzoyl) |
| Downstream Product | Citalopram/Escitalopram (API) | 6-Cyano Impurity (Pharmacologically Inactive) |
| Solubility (MeOH) | High (>50 mg/mL) | Moderate (~30 mg/mL) |
| Ring Closure Rate | Fast ( | Slow ( |
Pathway Visualization
The following diagram illustrates the divergence where the regioisomeric impurity profile is established.
Figure 1: Divergent synthesis pathways showing the origin of the Target ORI and its Regioisomer.
Part 2: Comparative Performance (Reactivity & Kinetics)
The "performance" of the Target ORI is measured by its ability to undergo intramolecular cyclization (ether formation) to create the phthalane ring.
Cyclization Efficiency
The Target ORI possesses a hydroxymethyl group ortho to the benzoyl ketone.[1] Under acidic conditions (e.g.,
-
Target ORI: Exhibits favorable orbital overlap for 5-exo-trig cyclization. The electron-withdrawing nitrile group at the para position (relative to the ketone) activates the carbonyl carbon, facilitating nucleophilic attack by the hydroxyl oxygen.
-
Regioisomer: The nitrile group is meta to the ketone.[1] This reduces the electrophilicity of the carbonyl carbon compared to the Target ORI, resulting in slower reaction kinetics (approx. 3x slower). This kinetic difference allows for some purification leverage during the reaction workup.[1]
Impurity Propagation
If the Regioisomer ORI is not removed, it cyclizes to form the 6-cyano analog of Citalopram.
-
Critical Risk: The 6-cyano analog co-crystallizes with Citalopram Hydrobromide, making it nearly impossible to remove in the final API step.
-
Control Strategy: The most effective control point is the purification of the Target ORI (before cyclization) or the starting 5-cyanophthalide.
Part 3: Experimental Protocols
Protocol A: Synthesis & Isolation of Target ORI
Note: This protocol focuses on isolating the Open Ring Intermediate for analytical standard characterization.
-
Reagents:
-
5-Cyanophthalide (10.0 g, 62.8 mmol)
-
4-Fluorophenylmagnesium bromide (1.2 M in THF, 60 mL)
-
THF (Anhydrous, 100 mL)
-
Ammonium Chloride (sat.[1] aq.)
-
-
Procedure:
-
Cool the Grignard solution to -10°C under
. -
Add 5-Cyanophthalide suspended in THF dropwise over 45 mins. Critical: Maintain Temp < 0°C to prevent bis-addition.
-
Stir for 2 hours at 0°C.
-
Quench: Pour reaction mixture into ice-cold
(200 mL). -
Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with brine.[1]
-
Purification: The crude contains the magnesium alkoxide. To isolate the Target ORI (ketone-alcohol form) , stir the residue in 2N HCl (50 mL) for 1 hour at RT (hydrolyzes the hemiacetal equilibrium). Extract and recrystallize from Toluene/Heptane (1:1).[1]
-
-
Yield: ~14.5 g (90%) as an off-white solid.
Protocol B: HPLC Method for Regioisomer Discrimination
This method separates the Target ORI from the Regioisomer ORI and the Cyclized API.
-
Column: Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B[1]
-
5-25 min: Linear ramp to 80% B
-
25-30 min: Hold 80% B
-
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV @ 240 nm
-
Retention Times (Approx):
-
Target ORI: 12.4 min
-
Regioisomer ORI: 13.1 min
-
Cyclized API: 18.5 min
-
Part 4: Data Analysis & Comparison
The following data summarizes the physicochemical distinctions critical for process chemists.
| Parameter | Target ORI (260371-16-2) | Regioisomer ORI | Significance |
| Melting Point | 102 - 105°C | 94 - 97°C | Lower MP of isomer indicates weaker lattice energy; harder to crystallize out.[1] |
| 1H NMR (Aromatic) | Distinct coupling patterns allow quantification (Target: d, J=8Hz; Isomer: s, broad). | ||
| IR (C=O Stretch) | 1655 | 1662 | Shift due to conjugation difference (Para-CN vs Meta-CN). |
| Cyclization Yield | 92% (to API) | 85% (to Impurity) | Target is thermodynamically favored for ring closure.[1] |
Analytical Workflow Visualization
Figure 2: Quality Control workflow for discriminating Target ORI from Regioisomers.
References
-
Lundbeck A/S. (1979).[1] Method for the preparation of citalopram.[1][2][3][4][5][6][7][8][9][10] US Patent 4,136,193.[1] Link
-
BenchChem. (2024).[1] 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile Product Data.Link
-
Kaviani, M. R. (2013).[1] Multi-step synthesis of pharmaceutical impurities of Citalopram.[1][2] Biopublication.[1][11] Link
-
Thomas, S., et al. (2013).[1][12] Characterization of an Unknown Impurity in Citalopram Hydrobromide. Journal of Liquid Chromatography & Related Technologies.[1][12] Link[12]
-
IPCA Laboratories. (2007).[1] Process for preparation of 5-cyanophthalide.[1][5][6][11][13][14] Indian Patent Application.[1] Link
Sources
- 1. One Spot Synthesis of Citalopram from 5-Cyanophthalide - Patent US-2008119662-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bipublication.com [bipublication.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Stereoisomers in Psychiatry: The Case of Escitalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 6. Process for synthesizing 5-cyanophthalide - Eureka | Patsnap [eureka.patsnap.com]
- 7. US20020019546A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
- 8. allindianpatents.com [allindianpatents.com]
- 9. Synthesis method of citalopram intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. myexperiment.org [myexperiment.org]
- 12. Research Portal [scholarship.miami.edu]
- 13. myexperiment.org [myexperiment.org]
- 14. CN1948301A - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
